Cyproterone Acetate
Description
Propriétés
IUPAC Name |
[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFYSQMTEOIJJG-FDTZYFLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020366 | |
| Record name | Cyproterone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Very soluble in dichloromethane and acetone; soluble in methanol; sparingly soluble in ethanol. | |
| Record name | CYPROTERONE ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Reported impurities include: 3,20-dioxo-1beta,2beta-dihydro-3'H-cyclopropa[1,2]pregna-1,4,6-trien-17-yl acetate and 6-methoxy-3,20-dioxo-1beta,2beta-dihydro-3'H-cyclopropa[1,2]-pregna-1,4,6-trien-17-yl acetate. | |
| Record name | CYPROTERONE ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from diisopropyl ether, White crystalline powder | |
CAS No. |
427-51-0 | |
| Record name | Cyproterone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=427-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyproterone acetate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000427510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyproterone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04839 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYPROTERONE ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyproterone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1-β,2-β-dihydro-17-hydroxy-3'H-cyclopropa[1,2]pregna-1,4,6-triene-3,20-dione 17-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyproterone Acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KM2BN5JHF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYPROTERONE ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
200-201, 200-201 °C | |
| Record name | Cyproterone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04839 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYPROTERONE ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Cyproterone Acetate: A Deep Dive into its Pharmacodynamics and Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyproterone acetate (CPA) is a synthetic steroidal derivative of 17α-hydroxyprogesterone with potent antiandrogenic and progestogenic properties. It is a cornerstone in the management of various androgen-dependent conditions, including prostate cancer, hirsutism, and acne, and is also utilized in hormone therapy for transgender women.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a detailed focus on its receptor binding affinity and the signaling pathways it modulates. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.
Pharmacodynamics: A Dual Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism: direct competitive antagonism of the androgen receptor (AR) and potent progestogenic activity leading to negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.[3][4] This combined action results in a significant reduction of androgenic effects at the cellular level and a decrease in systemic androgen production.
Antiandrogenic Activity
CPA is a potent competitive antagonist of the androgen receptor.[5] It binds to the AR, thereby preventing the binding of endogenous androgens such as testosterone and its more potent metabolite, dihydrotestosterone (DHT).[3][4] This blockade inhibits the translocation of the AR to the nucleus and subsequent androgen-regulated gene transcription, leading to a reduction in androgen-stimulated cellular responses in target tissues like the prostate gland and hair follicles.[6][7]
Progestogenic and Antigonadotropic Activity
CPA is also a highly potent progestogen.[5] Its activity at the progesterone receptor (PR) mediates a strong negative feedback effect on the hypothalamus and pituitary gland.[3][4] This leads to a decrease in the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[8] The reduction in LH, in turn, suppresses the testicular production of testosterone.[5]
Weak Glucocorticoid Activity
At higher doses, this compound exhibits weak partial agonist activity at the glucocorticoid receptor (GR).[5] This can lead to a mild suppression of the hypothalamic-pituitary-adrenal (HPA) axis, resulting in reduced levels of adrenocorticotropic hormone (ACTH) and cortisol.[5]
Receptor Binding Affinity
The therapeutic and side-effect profile of this compound is directly related to its binding affinity for various steroid hormone receptors. The following tables summarize the quantitative data on its receptor binding affinity.
| Receptor | Ligand | Parameter | Value | Species/Tissue | Reference |
| Androgen Receptor (AR) | This compound | IC50 | 7.1 nM | - | [9] |
| Androgen Receptor (AR) | This compound | IC50 | 24 nM | Rat Prostate Cytosol | [5] |
| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | IC50 | 3 nM | Rat Prostate Cytosol | [5] |
| Progesterone Receptor (PR) | This compound | Kd | 15 nM | - | [10] |
| Glucocorticoid Receptor (GR) | This compound | Kd | 15-70 nM | - | [10] |
Table 1: Receptor Binding Affinity of this compound (IC50 and Kd Values)
| Receptor | Reference Ligand (100%) | This compound (Relative Affinity %) |
| Progesterone Receptor (PR) | Promegestone | 90 |
| Androgen Receptor (AR) | Metribolone | 6 |
| Glucocorticoid Receptor (GR) | Dexamethasone | 6 |
| Estrogen Receptor (ER) | Estradiol | 0 |
| Mineralocorticoid Receptor (MR) | Aldosterone | 8 |
Table 2: Relative Binding Affinity of this compound to Steroid Receptors.[11]
Signaling Pathways
The multifaceted actions of this compound are best understood by examining its influence on key signaling pathways.
Caption: Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation by this compound.
Caption: Androgen Receptor (AR) Signaling Pathway and its Inhibition by this compound.
Experimental Protocols
The determination of receptor binding affinity is crucial for characterizing the pharmacodynamic profile of a compound like this compound. Competitive binding assays are the standard method for this purpose. Below are generalized protocols for common assay formats.
Radioligand Competitive Binding Assay (Filtration Method)
This method measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to a specific receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacology of this compound - Wikipedia [en.wikipedia.org]
- 6. This compound prevents translocation of the androgen receptor in the rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Effects of this compound on the pituitary-gonadal system and other endocrine functions in female idiopathic precocious puberty] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Serum protein binding characteristics of this compound, gestodene, levonorgestrel and norethisterone in rat, rabbit, dog, monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucocorticoid Receptor Transcription Factor Assay Kit (Colorimetric) (ab207207) is not available | Abcam [abcam.com]
Synthesis Pathways for Novel Cyproterone Acetate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproterone acetate (CPA) is a potent synthetic steroidal antiandrogen and progestin.[1] It is widely used in the treatment of androgen-dependent conditions such as prostate cancer, acne, hirsutism, and in feminizing hormone therapy.[2] CPA exerts its effects primarily by blocking the androgen receptor (AR), thereby inhibiting the actions of androgens like testosterone and dihydrotestosterone (DHT).[1] Additionally, its progestogenic activity leads to a negative feedback on the hypothalamic-pituitary-gonadal axis, reducing the production of testicular testosterone.[1]
The development of novel derivatives of this compound is a key area of research aimed at enhancing therapeutic efficacy, improving the safety profile, and modulating its pharmacokinetic properties. This guide provides an in-depth overview of established and innovative synthesis pathways for CPA and its derivatives, detailed experimental protocols, and the signaling pathways central to its mechanism of action.
Core Synthesis of this compound
The conventional synthesis of this compound is a multi-step process that can start from precursors like 17α-hydroxyprogesterone acetate or solasodine, a steroidal alkaloid extracted from plants of the Solanum genus.[3] The key transformations involve the introduction of a double bond at the C1-C2 position, the formation of a cyclopropane ring at the 1α,2α position, and the introduction of a chlorine atom at the C6 position.
A representative synthetic route starting from 17α-hydroxyprogesterone acetate involves the following key steps:
-
Dehydrogenation: Introduction of a double bond at the C6-C7 position.
-
Further Dehydrogenation: Creation of a conjugated diene system at C4-C5 and C6-C7.
-
Cyclopropanation: Formation of the 1α,2α-methylene group.
-
Epoxidation: Formation of an epoxide at the C6-C7 double bond.
-
Chlorination and Ring Opening: Introduction of the 6-chloro substituent and opening of the epoxide ring.
dot
Caption: Classical multi-step synthesis of this compound.
Novel Synthesis Pathways and Derivatives
Recent advancements in synthetic chemistry have led to more efficient and innovative routes to this compound and its derivatives. These include chemo-biocatalytic methods and the synthesis of analogs with modified steroidal backbones.
Chemo-biocatalytic Continuous Flow Synthesis
A groundbreaking 10-step chemo-biocatalytic continuous flow synthesis of this compound has been developed, offering significant advantages in terms of efficiency, safety, and scalability.[4][5] This process starts from the commercially available 4-androstene-3,17-dione and achieves an overall yield of 9.6% in just 3 hours.[4]
Key features of this pathway include:
-
Enzyme-catalyzed dehydrogenation: An engineered 3-ketosteroid-Δ¹-dehydrogenase is used to form the C1-C2 double bond.[6]
-
Substrate-controlled hydration: A cobalt-catalyzed Mukaiyama hydration establishes the crucial C17α-hydroxyl group with high stereoselectivity.[6]
-
Flow Corey-Chaykovsky cyclopropanation: Rapidly constructs the cyclopropyl ring on the A ring of the steroid.[6]
dot```dot graph "Chemo-biocatalytic Flow Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
node [fillcolor="#F1F3F4"]; A [label="4-Androstene-3,17-dione"]; B [label="Δ¹-Dehydrogenated\nIntermediate"]; C [label="Δ¹,⁴,¹⁶-Triene\nIntermediate"]; D [label="17α-Hydroxy\nIntermediate"]; E [label="Cyclopropanated\nIntermediate"]; F [label="this compound", fillcolor="#FBBC05"];
A -> B [label="ReM2-catalyzed\nΔ¹-dehydrogenation", color="#34A853"]; B -> C [label="Ethynylation/\nRupe Rearrangement"]; C -> D [label="Co-catalyzed\nMukaiyama Hydration", color="#4285F4"]; D -> E [label="Corey-Chaykovsky\nCyclopropanation", color="#EA4335"]; E -> F [label="Further Steps\n(Chlorination, Acetylation)"]; }
Caption: CPA competitively inhibits the Androgen Receptor signaling pathway.
Progesterone Receptor (PR) Signaling
CPA also possesses potent progestogenic activity by acting as an agonist at the progesterone receptor. [7]This activity contributes to its antigonadotropic effects, suppressing the release of luteinizing hormone (LH) from the pituitary gland, which in turn reduces testosterone synthesis in the testes. [8]This dual action of AR antagonism and reduced androgen production makes CPA a highly effective antiandrogen.
Conclusion
The synthesis of novel this compound derivatives is a dynamic field with the potential to yield new therapeutic agents with improved properties. Traditional multi-step syntheses are being complemented and, in some cases, superseded by innovative approaches like chemo-biocatalytic continuous flow processes that offer enhanced efficiency and sustainability. By modifying the core steroidal structure, researchers can fine-tune the pharmacological profile of these compounds, potentially leading to derivatives with greater receptor selectivity, reduced off-target effects, and improved pharmacokinetic characteristics. A thorough understanding of the underlying synthesis pathways and signaling mechanisms is crucial for the rational design and development of the next generation of antiandrogen therapies.
References
- 1. This compound | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. US20040024230A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 4. Flow chemistry-enabled asymmetric synthesis of this compound in a chemo-biocatalytic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology of this compound - Wikiwand [wikiwand.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
Cyproterone Acetate's Role in the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the pharmacological effects of Cyproterone Acetate (CPA) on the Hypothalamic-Pituitary-Gonadal (HPG) axis. CPA is a synthetic derivative of 17-hydroxyprogesterone with potent antiandrogenic and progestogenic properties.[1][2] Its primary clinical applications involve the management of androgen-dependent conditions, such as prostate cancer, hirsutism, and as a component of feminizing hormone therapy.[1][3] Understanding its complex interactions with the HPG axis is critical for optimizing therapeutic outcomes and ensuring patient safety.
Core Mechanism of Action
CPA exerts its effects through a dual mechanism involving both central and peripheral actions on the HPG axis.
-
Central Action (Antigonadotropic Effect): The primary mechanism for testosterone suppression is CPA's potent progestogenic activity.[1][4] By acting as a progesterone receptor agonist in the hypothalamus and pituitary gland, CPA enhances the negative feedback loop that governs the HPG axis.[5] This action suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn leads to a marked reduction in the secretion of Luteinizing Hormone (LH) and, to a lesser extent, Follicle-Stimulating Hormone (FSH) from the anterior pituitary.[4][6] The diminished LH levels result in decreased testosterone production by the Leydig cells in the testes.[3][7]
-
Peripheral Action (Androgen Receptor Blockade): Concurrently, CPA acts as a competitive antagonist at androgen receptors in peripheral tissues, such as the prostate gland and hair follicles.[1][2] By binding to these receptors, it directly blocks the action of any remaining circulating testosterone and its more potent metabolite, dihydrotestosterone (DHT).[2][3] This dual mechanism of reducing androgen production and blocking androgen action makes CPA a highly effective antiandrogen.
Figure 1: Dual Mechanism of this compound on the HPG Axis.
Quantitative Effects on HPG Axis Hormones
Administration of CPA leads to significant and dose-dependent alterations in the levels of key HPG axis hormones. The primary outcome is a substantial reduction in serum testosterone to castration levels.
Table 1: Summary of Quantitative Data on CPA's Effect on Serum Hormone Levels in Men
| Hormone | Dosage | Duration | Baseline Level | Post-Treatment Level | Percent Change | Reference |
|---|---|---|---|---|---|---|
| Testosterone | 5-10 mg/day | N/A | ~600 ng/dL | ~180-300 ng/dL | 50-70% Decrease | [4][8] |
| Testosterone | 100 mg/day | 21-31 days | Normal | Subnormal | ~77-80% Decrease | [4][6][8] |
| Testosterone | 300 mg/week IM | 5 weeks | N/A | N/A | ~76% Decrease | [4][9] |
| Luteinizing Hormone (LH) | 100 mg/day | 21-31 days | Normal | Decreased | Significant Fall | [6] |
| Follicle-Stimulating Hormone (FSH) | 100 mg/day | 21-31 days | Normal | Decreased | Significant Fall | [6] |
| Prolactin | 100 mg/day | 21-31 days | Normal | Increased | Significant Rise |[6][10] |
Note: "N/A" indicates data not specified in the cited sources. Hormone levels can vary significantly between individuals.
Studies consistently demonstrate that oral CPA at doses as low as 5 to 10 mg/day can suppress circulating testosterone levels by 50 to 70%.[4] Higher therapeutic doses, such as 100 mg/day, achieve a more profound suppression of approximately 77-80%.[4][8] This reduction in testosterone is accompanied by a concurrent fall in both LH and FSH levels, confirming the central antigonadotropic effect of the drug.[6]
Detailed Experimental Protocols
The quantification of hormonal changes induced by CPA relies on established laboratory methodologies. Below is a representative protocol for the measurement of serum hormones, based on common clinical and research practices.
Protocol: Measurement of Serum Testosterone, LH, and FSH by Immunoassay
-
Sample Collection and Preparation:
-
Collect whole blood samples via venipuncture into serum separator tubes.
-
Allow blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the samples at approximately 1,500 x g for 15 minutes to separate the serum from the cellular components.[11]
-
Aspirate the serum supernatant and transfer it to a clean, labeled microcentrifuge tube.
-
Store serum samples at -70°C or lower until analysis to ensure hormone stability.[11]
-
-
Hormone Quantification (Immunoassay):
-
Utilize commercial Enzyme-Linked Immunosorbent Assay (ELISA) or Chemiluminescence Immunoassay (CLIA) kits for the quantitative determination of testosterone, LH, and FSH.[11][12] These assays offer high sensitivity and specificity.
-
Bring all reagents, controls, and serum samples to room temperature before use.
-
Prepare standard curves using the provided calibrators to establish a dose-response relationship.
-
Pipette standards, controls, and unknown samples into the appropriate wells of the microplate, typically in duplicate to ensure accuracy.[11]
-
Follow the specific kit manufacturer's instructions for the addition of enzyme-conjugated antibodies and substrate reagents, including all incubation steps.
-
After the final incubation, measure the absorbance or luminescence using a compatible microplate reader.
-
-
Data Analysis and Interpretation:
-
Calculate the mean absorbance/luminescence for each set of standards, controls, and samples.
-
Generate a standard curve by plotting the mean values for each standard against their known concentrations.
-
Interpolate the hormone concentrations of the unknown samples from the standard curve.
-
Compare the post-treatment hormone levels to the baseline levels to determine the percentage change and assess the statistical significance of the findings.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. Pharmacology of this compound - Wikipedia [en.wikipedia.org]
- 5. Progesterone Directly and Rapidly Inhibits GnRH Neuronal Activity via Progesterone Receptor Membrane Component 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of this compound on serum testosterone, LH, FSH, and prolactin in male sexual offenders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of this compound on the plasma gonadotrophin response to gonadotrophin releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Template:Testosterone levels with this compound - Wikipedia [en.wikipedia.org]
- 9. This compound, testosterone, LH, FSH, and prolactin levels in plasma after intramuscular application of this compound in patients with prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. auajournals.org [auajournals.org]
- 11. 2.4. Serum Hormone Analysis [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Unraveling the Duality: A Technical Guide to the Progestogenic and Antiandrogenic Effects of Cyproterone Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyproterone acetate (CPA) is a synthetic steroidal derivative of 17α-hydroxyprogesterone characterized by a potent dual mechanism of action, exhibiting both significant progestogenic and antiandrogenic properties. This technical guide provides an in-depth analysis of these two core pharmacological effects. By examining its molecular interactions, signaling pathways, and in vivo activity, we aim to offer a comprehensive resource for researchers and professionals in the field of drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological processes to facilitate a deeper understanding of CPA's complex pharmacology.
Introduction
This compound was first synthesized in 1961 and subsequently identified as a potent antiandrogen in 1965.[1] It is utilized in the treatment of a range of androgen-dependent conditions, including prostate cancer, hirsutism, acne, and as a component of feminizing hormone therapy.[2][3] Its therapeutic efficacy stems from its ability to act as a competitive antagonist at the androgen receptor (AR) and simultaneously exert strong progestogenic effects, which lead to the suppression of gonadotropin secretion and a subsequent reduction in androgen production.[4][5] This dual action makes CPA a subject of significant interest in endocrinology and drug development.
Quantitative Analysis of Receptor Binding and Activity
The relative potency of this compound's progestogenic and antiandrogenic effects can be quantitatively assessed through various in vitro and in vivo assays. The following tables summarize key data from the scientific literature.
Table 1: Progesterone Receptor (PR) Binding Affinity and Activity
| Parameter | Ligand | Value | Species/System | Reference |
| Dissociation Constant (Kd) | 3H-Cyproterone Acetate | 5.2 x 10⁻⁹ M | Human Uterine PgR | [6] |
| 3H-Progesterone | 6.0 x 10⁻⁹ M | Human Uterine PgR | [6] | |
| 3H-R5020 | 1.2 x 10⁻⁹ M | Human Uterine PgR | [6] | |
| Association Rate Constant (k₁) | 3H-Cyproterone Acetate | 4.0 x 10⁴ M⁻¹sec⁻¹ | Human Uterine PgR | [6] |
| 3H-Progesterone | 4.5 x 10⁴ M⁻¹sec⁻¹ | Human Uterine PgR | [6] | |
| 3H-R5020 | 7.8 x 10³ M⁻¹sec⁻¹ | Human Uterine PgR | [6] | |
| Dissociation Rate Constant (k₋₁) | 3H-Cyproterone Acetate | 17.8 x 10⁻⁵ sec⁻¹ | Human Uterine PgR | [6] |
| 3H-Progesterone | 21.3 x 10⁻⁵ sec⁻¹ | Human Uterine PgR | [6] | |
| 3H-R5020 | 3.6 x 10⁻⁵ sec⁻¹ | Human Uterine PgR | [6] |
Table 2: Androgen Receptor (AR) Binding Affinity and Antagonistic Activity
| Parameter | Ligand | Value | Species/System | Reference |
| Inhibitory Constant (Ki) | This compound | 14 nM | Human Androgen Receptors | [7] |
| IC₅₀ (AR Binding Inhibition) | This compound | 24 nM | Rat Prostate Cytosol | [8] |
| Dihydrotestosterone (DHT) | 3 nM | Rat Prostate Cytosol | [8] | |
| IC₅₀ (AR Binding Inhibition) | This compound | 4.4 nM | Hamster Prostate Cytosol | [9] |
| Dihydrotestosterone (DHT) | 3.2 nM | Hamster Prostate Cytosol | [9] | |
| IC₅₀ (AR Antagonism) | This compound | 7.1 nM | Co-transfected CV-1 cells | [10] |
| This compound | 26 nM | CV-1 cells (DHT-induced AR activation) | [7] | |
| Agonist Activity (EC₅₀) | This compound | 4.0 µM | CV-1 cells (at high concentrations) | [10] |
Signaling Pathways and Mechanism of Action
This compound's dual effects are mediated through its interaction with the progesterone and androgen receptor signaling pathways.
Progestogenic Effect: Agonism at the Progesterone Receptor
As a potent progestogen, CPA binds to and activates the progesterone receptor.[8] This activation at the level of the hypothalamus and pituitary gland leads to a negative feedback effect, suppressing the release of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] The reduction in LH, in turn, decreases the production of testosterone in the testes.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3H-cyproterone acetate: binding characteristics to human uterine progestagen receptors [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Pharmacology of this compound - Wikipedia [en.wikipedia.org]
- 9. Relative binding affinity of novel steroids to androgen receptors in hamster prostate [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Cyproterone Acetate Treatment of LNCaP Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the treatment of the human prostate cancer cell line LNCaP with cyproterone acetate (CPA), a steroidal antiandrogen. The provided methodologies cover cell culture maintenance, and assays for cell viability and apoptosis, along with data presentation and visualization of the relevant signaling pathway.
Introduction
LNCaP (Lymph Node Carcinoma of the Prostate) is an androgen-sensitive human prostate adenocarcinoma cell line widely used in prostate cancer research. This compound is a synthetic progestin with potent anti-androgen and progestogenic activity. It primarily functions by competitively inhibiting the binding of androgens to the androgen receptor (AR), which can impede the growth of androgen-dependent prostate cancer cells. However, it is noteworthy that in LNCaP cells, which harbor a mutation in the AR (T877A), CPA can exhibit partial agonist activity, leading to a proliferative effect at certain concentrations. Understanding the cellular response of LNCaP cells to CPA treatment is crucial for elucidating mechanisms of androgen receptor signaling and for the development of novel therapeutic strategies for prostate cancer.
Data Presentation
The following tables summarize the expected quantitative outcomes of treating LNCaP cells with this compound based on available literature.
Table 1: Effect of this compound on LNCaP Cell Proliferation
| Concentration (M) | Treatment Duration | Effect on Proliferation | Reference |
| 3 x 10⁻⁸ | 6 days | Stimulation | [Source 1] |
| 3 x 10⁻⁷ | 6 days | Stimulation | [Source 1] |
| 3 x 10⁻⁶ | 6 days | Stimulation | [Source 1] |
Table 2: Effect of this compound on Androgen Receptor (AR) Signaling in LNCaP Cells
| Treatment | Effect on AR Nuclear Translocation | Effect on AR Target Gene Expression (e.g., PSA, TMPRSS2) | Reference |
| This compound | Inhibition (in rat prostate) | Expected to be modulated | [Source 2] |
Experimental Protocols
LNCaP Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the LNCaP cell line.
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 96-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension at 150 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a subcultivation ratio of 1:3 to 1:6.
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to assess the effect of this compound on LNCaP cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
LNCaP cells
-
Complete growth medium
-
This compound (CPA) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
CPA Treatment: Prepare serial dilutions of CPA in complete growth medium from the stock solution. The final concentrations should typically range from 10⁻⁹ M to 10⁻⁵ M. Include a vehicle control (medium with the same concentration of solvent used for CPA).
-
Incubation: Aspirate the medium from the wells and add 100 µL of the prepared CPA dilutions or vehicle control. Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in LNCaP cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
LNCaP cells
-
Complete growth medium
-
This compound (CPA) stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed LNCaP cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with various concentrations of CPA (e.g., 10⁻⁸ M to 10⁻⁵ M) and a vehicle control for a predetermined duration (e.g., 48 or 72 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic/necrotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells.
Visualizations
Experimental Workflow
Caption: Experimental workflow for CPA treatment of LNCaP cells.
Androgen Receptor Signaling Pathway Modulation by this compound
Caption: CPA's impact on the Androgen Receptor signaling pathway.
Application Note: A Robust and Sensitive LC-MS/MS Assay for the Quantitative Determination of Cyproterone Acetate in Human Plasma
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Cyproterone acetate (CPA) is a synthetic steroidal compound with potent antiandrogenic and progestogenic properties.[1][2] It is widely utilized in the treatment of androgen-dependent conditions such as prostate cancer, hirsutism, and severe acne, and as a component in oral contraceptives.[1][2] Given its therapeutic importance, the accurate and reliable quantification of CPA in biological matrices is essential for pharmacokinetic evaluations, therapeutic drug monitoring, and bioequivalence studies.[1][3]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[1][2] This application note presents a detailed, validated LC-MS/MS method for the quantitative analysis of this compound in human plasma. The protocol herein describes two robust sample preparation techniques—automated online solid-phase extraction (SPE) and liquid-liquid extraction (LLE)—and discusses the use of both a structural analog and a stable isotope-labeled internal standard to ensure data integrity.
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for the quantification of this compound in human plasma. Two primary methodologies are presented to provide flexibility based on laboratory instrumentation and resources.
Materials and Reagents
-
This compound (CPA) reference standard
-
Internal Standard (IS): this compound-d3 (recommended) or Medroxyprogesterone Acetate (MPA)[1][3][4]
-
Acetonitrile (HPLC or LC-MS grade)[1]
-
Ammonia Solution[1]
-
Drug-free human plasma[3]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system, preferably with a column switching device for online SPE.[1]
-
Tandem mass spectrometer with an Electrospray Ionization (ESI) source.[1][5]
Preparation of Stock and Working Solutions
-
CPA Stock Solution (1 mg/mL): Accurately weigh a suitable amount of CPA reference standard and dissolve it in methanol.[1]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of either this compound-d3 or Medroxyprogesterone Acetate in methanol.[1][4]
-
Working Solutions: Perform serial dilutions of the stock solutions with an appropriate solvent (e.g., 50:50 methanol:water) to prepare calibration standards and quality control (QC) samples at various concentrations.[1][3][4]
Sample Preparation Methodologies
Two distinct and validated sample preparation methods are outlined below. The choice of method may depend on available automation capabilities and desired sample throughput.
This method is adapted from a fully automated procedure and is ideal for high-throughput analysis.[1][5]
-
Sample Spiking: To a 30 µL aliquot of human plasma, add the internal standard.[1][5]
-
Direct Injection: Directly inject the 30 µL plasma sample onto a restricted access material (RAM) pre-column (e.g., LiChrospher RP-4 ADS, 25 mm x 2 mm).[1][5]
-
Washing: Wash the pre-column with a mixture of water, acetonitrile, and formic acid (90:10:0.1, v/v/v) adjusted to pH 4.0 with diluted ammonia to remove matrix interferences.[1][5]
-
Elution: Using a column-switching valve, elute the trapped analytes (CPA and IS) from the pre-column in a back-flush mode onto the analytical column with the chromatographic mobile phase.[1][5]
LLE is a classic and effective technique for sample clean-up.[3]
-
Sample Spiking: To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.[3]
-
Extraction: Add 1 mL of an appropriate extraction solvent (e.g., diethyl ether or ethyl acetate).[3]
-
Mixing: Vortex the mixture vigorously for 2 minutes.[3]
-
Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to achieve phase separation.[3]
-
Transfer: Carefully transfer the upper organic layer to a clean tube.[3]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.[3] The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Mobile Phase: A mixture of water, methanol, and formic acid (10:90:0.1, v/v/v).[1][5]
-
Column Temperature: Ambient.[1]
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode.[1][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transitions: The specific precursor-to-product ion transitions for CPA and the internal standards are critical for selective quantification.
Data Presentation
The quantitative performance of the LC-MS/MS method is summarized in the tables below. Table 1 outlines the specific mass transitions for the analytes, while Table 2 provides typical calibration and quality control concentration ranges.
Table 1: Mass Spectrometry Parameters for MRM. [1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| This compound (CPA) | 417.4 | 357.4 |
| This compound-d3 (IS) | 420.4 | 360.4 |
| Medroxyprogesterone Acetate (IS) | 387.5 | 327.5 |
Table 2: Typical Calibration and Quality Control Concentrations.
| Level | This compound Concentration (ng/mL) |
|---|---|
| Calibration Standard 1 (LLOQ) | 0.1 |
| Calibration Standard 2 | 0.2 |
| Calibration Standard 3 | 0.5 |
| Calibration Standard 4 | 2.0 |
| Calibration Standard 5 | 10.0 |
| Calibration Standard 6 | 25.0 |
| Calibration Standard 7 | 40.0 |
| Calibration Standard 8 (ULOQ) | 50.0 |
| Quality Control Low (QCL) | 0.3 |
| Quality Control Medium (QCM) | 20.0 |
| Quality Control High (QCH) | 40.0 |
Note: The calibration range from 0.1 to 50.0 ng/mL has been validated in published studies.[7] The Lower Limit of Quantification (LLOQ) was established at 0.1 ng/mL.[7]
Mandatory Visualizations
Diagrams are provided to illustrate the experimental workflow and the logic of the analytical process.
Caption: Overall experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical diagram of the Multiple Reaction Monitoring (MRM) process for CPA and its IS.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in human plasma by LC-MS/MS. The described methods, including both online solid-phase extraction and liquid-liquid extraction for sample preparation, offer high sensitivity and selectivity suitable for a wide range of applications in clinical and pharmaceutical research. The provided workflows, mass spectrometry parameters, and data tables serve as a valuable resource for researchers and scientists in the field of bioanalysis. The use of a stable isotope-labeled internal standard, this compound-d3, is highly recommended to achieve the most accurate and precise results.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyproterone Acetate in Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of cyproterone acetate (CPA), a potent anti-androgen, in murine xenograft models of prostate cancer. The following sections detail dosage considerations, administration protocols, and the underlying mechanism of action, offering a framework for designing and executing preclinical studies to evaluate the efficacy of CPA.
Introduction to this compound
This compound is a synthetic derivative of progesterone with strong anti-androgenic and progestogenic properties.[1] Its primary mechanism of action involves the competitive inhibition of the androgen receptor (AR), preventing the binding of androgens like testosterone and dihydrotestosterone (DHT). This blockade of AR signaling disrupts the growth and survival of androgen-dependent prostate cancer cells. Additionally, CPA exerts a negative feedback effect on the hypothalamic-pituitary-gonadal axis, leading to reduced production of luteinizing hormone (LH) and consequently lower serum testosterone levels.
This compound Dosage Calculation for Murine Xenograft Models
Determining the optimal dosage of this compound is a critical step in designing an effective in vivo study. The dosage can be influenced by the tumor model, the administration route, and the specific research question. While direct dose-response studies for CPA in murine prostate cancer xenograft models are not extensively published, data from studies on other anti-androgens and related research can provide a strong basis for dosage selection.
It is crucial to perform a pilot study to determine the most effective and well-tolerated dose for the specific mouse strain and cancer cell line being used.
Table 1: Recommended Starting Doses for this compound in Murine Xenograft Models
| Administration Route | Recommended Starting Dose | Frequency | Vehicle |
| Oral Gavage | 10 - 50 mg/kg | Daily | Corn oil, 0.5% methylcellulose |
| Subcutaneous Injection | 10 - 50 mg/kg | Daily | Sesame oil, sterile oil-based vehicle |
Note: The selection of the administration route may depend on the desired pharmacokinetic profile and experimental convenience. Oral gavage is a common and effective method, while subcutaneous injection can provide a more sustained release.
Experimental Protocol: Efficacy of this compound in a LNCaP Prostate Cancer Xenograft Model
This protocol outlines a typical experiment to assess the anti-tumor efficacy of this compound in a subcutaneous LNCaP xenograft model in immunodeficient mice.
3.1. Materials
-
Cell Line: LNCaP human prostate adenocarcinoma cells.
-
Animals: Male athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Reagents:
-
This compound (CPA)
-
Vehicle for CPA (e.g., corn oil)
-
Matrigel® Basement Membrane Matrix
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
-
Equipment:
-
Laminar flow hood
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Animal balance
-
Gavage needles (for oral administration)
-
3.2. Methods
-
Cell Culture: Culture LNCaP cells according to standard protocols. Harvest cells during the logarithmic growth phase.
-
Cell Preparation for Injection:
-
Trypsinize the cells and wash them with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer this compound at the determined dose (e.g., 25 mg/kg) daily via oral gavage or subcutaneous injection.
-
Control Group: Administer the vehicle alone following the same schedule and route as the treatment group.
-
-
Data Collection and Endpoint:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically when the tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or at a fixed time point.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Table 2: Key Parameters for Xenograft Study Design
| Parameter | Recommendation |
| Mouse Strain | Athymic Nude, SCID |
| Prostate Cancer Cell Line | LNCaP (androgen-sensitive), PC-3, DU145 (androgen-insensitive) |
| Number of Cells per Injection | 1 x 10^6 - 5 x 10^6 |
| Injection Volume | 100 - 200 µL |
| Tumor Measurement Frequency | 2-3 times per week |
| Treatment Start Criteria | Tumor volume of 100-150 mm³ |
Visualization of Experimental Workflow and Signaling Pathway
4.1. Experimental Workflow
The following diagram illustrates the key steps in a typical murine xenograft study to evaluate the efficacy of this compound.
Caption: Experimental workflow for a murine xenograft study.
4.2. Androgen Receptor Signaling Pathway and Inhibition by this compound
This diagram illustrates the androgen receptor signaling pathway and the mechanism of inhibition by this compound.
Caption: Androgen receptor signaling pathway and CPA inhibition.
References
Application Notes and Protocols for the In Vitro Use of Cyproterone Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproterone acetate (CPA) is a potent synthetic steroidal antiandrogen and progestin.[1][2] It functions as a competitive antagonist of the androgen receptor (AR), thereby inhibiting the binding and activity of androgens like testosterone and dihydrotestosterone (DHT).[1][3] Additionally, CPA exerts progestational effects that lead to a negative feedback on the hypothalamic-pituitary-gonadal axis, resulting in reduced testosterone production.[2][4] These mechanisms of action make CPA a valuable tool for in vitro studies of androgen-dependent signaling pathways and for the development of therapies for conditions such as prostate cancer, hirsutism, and acne.[2]
This document provides detailed protocols for the preparation of this compound stock solutions and their application in in vitro experiments.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source(s) |
| Molecular Weight | 416.9 g/mol | [5] |
| Solubility in DMSO | ≥83 mg/mL (~199 mM) | [6] |
| Solubility in Ethanol | ~10 mg/mL | [5] |
| Solubility in DMF | ~30 mg/mL | [5] |
| Solubility in Water | Insoluble | [6][7] |
| Aqueous Buffer Solubility | Sparingly soluble. A 1:3 solution of DMSO:PBS (pH 7.2) yields a solubility of approx. 0.25 mg/mL. | [5] |
| Storage of Solid Compound | -20°C for up to 4 years | [5] |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (CPA) powder (FW: 416.9 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of CPA: To prepare a 10 mM stock solution, use the following calculation:
-
Mass (mg) = 10 mmol/L * 0.001 L * 416.9 g/mol * 1000 mg/g = 4.169 mg
-
-
Weigh the CPA: Carefully weigh out approximately 4.17 mg of CPA powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of cell culture grade DMSO to the tube containing the CPA powder.
-
Dissolve the CPA: Vortex the tube thoroughly until the CPA is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[8]
Protocol 2: In Vitro Treatment of Cells with this compound
Materials:
-
Cultured cells (e.g., androgen-responsive cell line like LNCaP)
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Cell Seeding: Seed your cells in appropriate cell culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM CPA stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM CPA to 999 µL of medium).
-
Important: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all treatment groups (including the vehicle control) and is at a non-toxic level (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the prepared working solutions of CPA (and a vehicle control containing the same concentration of DMSO) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, the cells can be harvested and used for various downstream assays, such as cell viability assays (e.g., MTT), gene expression analysis (e.g., qPCR), or protein analysis (e.g., Western blotting).
Mandatory Visualization
Caption: Competitive inhibition of the androgen receptor by this compound.
Caption: Experimental workflow from stock solution preparation to in vitro application.
References
- 1. Pharmacology of this compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. wikiwand.com [wikiwand.com]
- 4. This compound | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | 427-51-0 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing Cyproterone Acetate's Effect on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic and antiproliferative effects of Cyproterone Acetate (CPA) on various cell lines. Detailed protocols for common cell viability assays, data presentation guidelines, and insights into the underlying signaling pathways are included to facilitate reproducible and accurate experimental outcomes.
Introduction
This compound is a synthetic steroidal antiandrogen and progestin used in the treatment of prostate cancer and other androgen-dependent conditions.[1][2][3][4] Its primary mechanism of action involves the competitive antagonism of the androgen receptor (AR), thereby inhibiting the downstream effects of androgens like testosterone and dihydrotestosterone (DHT).[1][2][5] Additionally, CPA can suppress gonadotropin release, leading to reduced androgen production.[2] Emerging evidence also points to direct cytotoxic and apoptotic effects of CPA on cancer cells, independent of its antiandrogenic activity.[1][6][7]
These protocols outline standard methods to quantify the impact of CPA on cell viability, a critical step in preclinical drug development and mechanistic studies.
Data Presentation: Quantitative Effects of this compound on Cell Viability
The following tables summarize the dose-dependent effects of this compound on the viability of various cancer and normal cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting a specific biological process by 50%.[8]
Table 1: IC50 Values of this compound in Different Cell Lines after 24-hour treatment. [6]
| Cell Line | Cell Type | IC50 (mg/mL) |
| Tera-1 | Human Testicular Cancer | 0.221 |
| RAW264.7 | Mouse Macrophage Cancer | 0.421 |
| WRL-68 | Human Normal Hepatic | 23.49 |
Table 2: Effect of Different Concentrations of this compound on the Viability of Various Cell Lines after 24-hour treatment. [6]
| Concentration (mg/mL) | Tera-1 (% Viability) | RAW264.7 (% Viability) | WRL-68 (% Viability) |
| 0.0175 | 94.01 ± 3.52 | 89.63 ± 4.06 | 95.82 ± 1.52 |
| 0.039 | 89.88 ± 1.81 | 89.14 ± 3.03 | 95.06 ± 1.39 |
| 0.078 | 62.96 ± 5.03 | 87.82 ± 0.73 | 95.13 ± 1.21 |
| 0.156 | 50.49 ± 3.88 | 81.63 ± 4.73 | 93.82 ± 1.55 |
| 0.312 | 40.97 ± 5.67 | 39.08 ± 3.71 | 91.54 ± 1.86 |
| 0.625 | 29.58 ± 3.04 | 38.32 ± 0.33 | 83.60 ± 4.70 |
| 1.25 | 20.79 ± 4.92 | 32.34 ± 0.68 | 76.00 ± 2.03 |
Experimental Protocols
Two standard and complementary methods for assessing cell viability are presented below: the MTT assay, which measures metabolic activity, and the Trypan Blue exclusion assay, which assesses cell membrane integrity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product.[9][10][11][12] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Target cells in culture
-
Complete cell culture medium
-
This compound (CPA) stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[11]
-
Solubilization solution (e.g., DMSO, or 0.2% Nonidet P-40 and 8 mM HCl in isopropanol)[11]
-
Microplate reader capable of measuring absorbance at 570-600 nm[10]
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of CPA in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the CPA dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for CPA) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[10] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log of the CPA concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Trypan Blue Exclusion Assay
This assay is based on the principle that viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[13][14][15][16]
Materials:
-
Cell suspension to be tested
-
0.4% Trypan Blue solution[14]
-
Hemocytometer and coverslip
-
Light microscope
-
Micropipettes and tips
Procedure:
-
Sample Preparation:
-
Harvest the cells (from both control and CPA-treated groups) and resuspend them in a suitable buffer or medium.
-
In a microcentrifuge tube, mix a 1:1 ratio of the cell suspension with the 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).[14][17] Mix gently by pipetting.
-
-
Incubation:
-
Incubate the cell-dye mixture at room temperature for 1-3 minutes. Avoid prolonged incubation as it can be toxic to viable cells.
-
-
Loading the Hemocytometer:
-
Carefully load 10-20 µL of the mixture into the chamber of a clean hemocytometer.[13]
-
-
Cell Counting:
-
Place the hemocytometer on the microscope stage.
-
Under low magnification, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares of the hemocytometer grid.
-
-
Data Analysis:
-
Calculate the percentage of viable cells using the following formula:[14] % Viable Cells = (Number of viable cells / Total number of cells (viable + non-viable)) x 100
-
Calculate the total number of viable cells per mL of the original suspension.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on cell viability.
Signaling Pathway Diagram
Caption: Signaling pathways affected by this compound.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic and apoptotic effects of this compound against cancer cells and normal cells | Journal of Biotechnology Research Center [jobrc.org]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. brd.nci.nih.gov [brd.nci.nih.gov]
- 14. Trypan Blue Exclusion | Thermo Fisher Scientific - CA [thermofisher.com]
- 15. revvity.com [revvity.com]
- 16. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
Application Notes and Protocols for Studying the Long-Term Effects of Cyproterone Acetate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproterone acetate (CPA) is a synthetic steroidal antiandrogen and progestin used in the management of various conditions, including prostate cancer, hirsutism, and as a component of hormone therapy. However, long-term use of CPA has been associated with several adverse effects, most notably hepatotoxicity, endocrine disruption, and an increased risk of meningioma. Understanding these long-term effects is crucial for risk assessment and the development of safer therapeutic alternatives. This document provides detailed application notes and protocols for utilizing animal models to study the chronic effects of CPA, with a focus on carcinogenicity, reproductive and developmental toxicity, and the potential for meningioma induction. The protocols are based on a synthesis of published studies and established regulatory guidelines.
I. Long-Term Effects of this compound: Quantitative Data Summary
The following tables summarize quantitative data from long-term studies of this compound in various animal models, providing a comparative overview of doses, treatment durations, and observed effects.
Table 1: Long-Term Hepatotoxicity and Carcinogenicity of this compound in Rodents
| Species/Strain | Dose | Route of Administration | Duration | Key Findings | Reference(s) |
| Rat (various strains) | High doses (unspecified in some early studies) | Oral | Long-term | Increased incidence of liver tumors, including carcinomas.[1][2] | [1][2] |
| Rat (Female) | High doses | Oral | Long-term | Higher incidence of liver tumors compared to males, associated with both genotoxic and mitogenic effects.[2][3] | [2][3] |
| Mouse (C57Bl/10J) | 800 ppm in diet | Oral | 104 weeks | Hepatocellular tumors in 44% of males and 22% of females.[4][5] Liver enlargement and induction of CYP3A enzymes.[4][5] | [4][5] |
| Mouse (C57Bl/10J) | 800 ppm in diet | Oral | 13 weeks | Increased liver weight, hepatocyte hypertrophy, and induction of cytochrome P450 enzymes.[6] | [6] |
Table 2: Long-Term Endocrine and Reproductive Effects of this compound in Animal Models
| Species/Strain | Dose | Route of Administration | Duration | Key Findings | Reference(s) |
| Rat (Wistar, fetal exposure) | 0.5 or 1.0 mg/day (to pregnant dams) | Oral | Gestation days 15-20 | Endocrine abnormalities in adult offspring, including altered pituitary and plasma hormone levels, and androgen resistance in males.[7] | [7] |
| Mouse (Male) | Daily injections (dose unspecified) | Subcutaneous | 10 consecutive days (neonatal) | Permanent reduction in the weight of accessory sex organs and infertility when treated from days 1-10.[8] | [8] |
| Mouse (Male) | Daily injections (dose unspecified) | Subcutaneous | Up to 180 days | Time-related decrease in the weight and β-glucuronidase activity of seminal vesicles.[9] | [9] |
| Goat (Black Bengal) | Unspecified | Unspecified | 70 days | Significant reduction in epididymal sperm numbers and progressive sperm motility.[10] | [10] |
Table 3: Other Reported Long-Term Effects of this compound in Animal Models
| Species/Strain | Dose | Route of Administration | Duration | Key Findings | Reference(s) |
| Mouse (C57Bl/10J) | 800 ppm in diet | Oral | 104 weeks | Adenomatous polyps of the pyloric antrum and pancreatic islet cell hyperplasia in over 85% of both sexes.[4][5] Adrenocortical atrophy.[4][5] | [4][5] |
| Hamster (Male) | Various doses | Unspecified | 5 weeks | Atrophy of the adrenal gland, particularly the zona fasciculata and zona reticularis.[11] | [11] |
II. Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the long-term effects of this compound. These protocols are designed to be adapted based on specific research questions and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Long-Term Carcinogenicity Study in Mice
This protocol is based on findings from studies on C57Bl/10J mice and aligns with the principles of the OECD Test Guideline 451 for Carcinogenicity Studies.[4][6][9][10][12]
1. Objective: To evaluate the carcinogenic potential of this compound following long-term dietary administration to mice.
2. Animal Model:
-
Species: Mouse
-
Strain: C57Bl/10J (known for its low incidence of spontaneous liver tumors)
-
Age: 6-8 weeks at the start of the study
-
Sex: Equal numbers of males and females
-
Group Size: At least 50 animals per sex per group for the main study, with smaller satellite groups for interim analyses if required.
3. Experimental Design:
-
Control Group: Fed a standard basal diet.
-
Treatment Group: Fed a diet containing 800 ppm this compound. Additional dose groups (e.g., 200 ppm and 400 ppm) are recommended for dose-response assessment.
-
Duration: 104 weeks.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have ad libitum access to food and water.
4. Experimental Procedures:
-
Diet Preparation: this compound should be thoroughly mixed into the basal diet to ensure a homogenous concentration. The stability of CPA in the diet should be confirmed.
-
Clinical Observations: Animals should be observed twice daily for clinical signs of toxicity, morbidity, and mortality. Body weight and food consumption should be recorded weekly for the first 13 weeks and monthly thereafter.
-
Hematology and Clinical Chemistry: Blood samples should be collected at interim time points (e.g., 26, 52, 78 weeks) and at terminal sacrifice for analysis of standard hematological and clinical chemistry parameters, with a focus on liver function tests (ALT, AST, ALP, bilirubin).
-
Terminal Sacrifice and Necropsy: At 104 weeks, all surviving animals are euthanized. A full gross necropsy should be performed on all animals, including those that die or are euthanized during the study. The location, size, and appearance of all gross lesions should be recorded.
-
Organ Weights: The weights of the liver, kidneys, adrenal glands, spleen, brain, and reproductive organs should be recorded.
-
Histopathology: A comprehensive histopathological examination should be performed on all organs and tissues from the control and high-dose groups. For other dose groups, target organs of toxicity (e.g., liver, stomach, pancreas, adrenal glands) should be examined. Special attention should be given to the liver for the presence of pre-neoplastic and neoplastic lesions.
5. Data Analysis:
-
Statistical analysis of tumor incidence, latency, and multiplicity should be performed using appropriate methods (e.g., Fisher's exact test, survival analysis).
-
Body weight, food consumption, clinical chemistry, and organ weight data should be analyzed using analysis of variance (ANOVA) followed by appropriate post-hoc tests.
Protocol 2: Developmental and Reproductive Toxicity (DART) Study in Rats
This protocol is designed to assess the effects of in utero exposure to this compound on the development and reproductive function of the offspring, based on the principles of OECD Test Guidelines 421 and 443.[1][2][7][8][13]
1. Objective: To evaluate the potential for this compound to cause developmental and reproductive toxicity in rats following in utero exposure.
2. Animal Model:
-
Species: Rat
-
Strain: Wistar or Sprague-Dawley
-
Age: Young adults (10-12 weeks old) for the parental (P) generation.
-
Sex: Males and females for the P generation.
-
Group Size: Sufficient to ensure at least 20 pregnant dams per group at term.
3. Experimental Design:
-
Control Group: Administered the vehicle (e.g., corn oil) only.
-
Treatment Groups: At least three dose levels of this compound (e.g., 0.1, 0.5, and 1.0 mg/kg/day) administered by oral gavage. Dose selection should be based on range-finding studies to identify a high dose that induces some maternal toxicity without causing excessive mortality.
-
Dosing Period: Pregnant dams are dosed daily from gestation day (GD) 6 to 20.
-
Housing: Animals should be housed individually in a controlled environment.
4. Experimental Procedures:
-
Mating: Females are cohabited with males, and the day a vaginal plug or sperm is observed is designated as GD 0.
-
Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout gestation.
-
Parturition and Litter Assessment: Dams are allowed to deliver naturally. The day of birth is designated as postnatal day (PND) 0. The number of live and dead pups, litter size, and sex ratio are recorded. Pups are examined for any gross abnormalities.
-
Postnatal Development of F1 Generation: Pups are weighed regularly. Developmental landmarks such as anogenital distance (on PND 1), nipple retention in males, and age of vaginal opening in females and balano-preputial separation in males are recorded.
-
Neurobehavioral and Functional Assessments (Optional, as per OECD TG 443): A subset of F1 offspring can be subjected to tests for motor activity, sensory function, and learning and memory at appropriate ages.
-
Reproductive Function of F1 Generation: At maturity, F1 animals are cohabited to assess their reproductive performance (mating, fertility, and fecundity).
-
Terminal Sacrifice and Necropsy: P generation dams are euthanized after weaning of the F1 litter. F1 offspring are euthanized at various time points for tissue collection or after assessment of reproductive function. A full necropsy is performed, and organ weights (especially reproductive organs) are recorded.
-
Histopathology: Reproductive organs from both P and F1 generations are examined histopathologically.
5. Data Analysis:
-
Statistical analysis of litter data (litter size, viability, sex ratio) should be performed using appropriate methods, considering the litter as the experimental unit.
-
Developmental landmarks and organ weights should be analyzed by ANOVA.
-
Reproductive indices of the F1 generation should be analyzed using appropriate statistical tests.
Protocol 3: Proposed Study for Meningioma Induction in a Canine Model
Given the strong association between long-term, high-dose CPA and meningioma in humans, and the expression of progesterone receptors in canine meningiomas, a long-term study in dogs is proposed. This protocol is exploratory and would require refinement based on preliminary dose-finding studies.
1. Objective: To investigate the potential for long-term, high-dose this compound administration to induce meningioma in a canine model.
2. Animal Model:
-
Species: Dog
-
Breed: Beagle (commonly used in toxicological studies)
-
Age: Young adults (1-2 years old)
-
Sex: Both males and females
-
Group Size: A smaller group size (e.g., 6-8 animals per sex per group) may be appropriate for this exploratory long-term study.
3. Experimental Design:
-
Control Group: Administered a placebo capsule daily.
-
Treatment Groups: At least two dose levels of this compound administered orally in capsules. Doses should be selected to reflect high therapeutic doses in humans on a mg/kg basis, with adjustments based on allometric scaling and preliminary toxicity data.
-
Duration: A long-term study of at least 2 years is recommended, with the possibility of extending the duration based on interim findings.
-
Housing: Dogs should be housed in accordance with IACUC guidelines, with opportunities for exercise and social interaction.
4. Experimental Procedures:
-
Clinical Observations: Animals should be observed daily for general health and clinical signs. Detailed neurological examinations should be performed at regular intervals (e.g., every 3 months).
-
Ophthalmic Examinations: Regular ophthalmic examinations are recommended, as visual disturbances can be an early sign of intracranial pressure.
-
Brain Imaging: Magnetic Resonance Imaging (MRI) of the brain should be performed at baseline and at regular intervals (e.g., annually) to screen for the development of intracranial masses.
-
Clinical Pathology: Blood and urine samples should be collected regularly for hematology, clinical chemistry, and urinalysis.
-
Hormone Level Monitoring: Serum levels of testosterone, progesterone, and other relevant hormones should be monitored.
-
Terminal Procedures: At the end of the study, or if an animal develops neurological signs consistent with a brain tumor, it should be euthanized. A complete necropsy with detailed examination of the brain and spinal cord should be performed.
-
Histopathology and Immunohistochemistry: Any suspected lesions in the meninges or central nervous system should be examined histopathologically. Immunohistochemical staining for progesterone and estrogen receptors should be performed on any identified meningiomas.
5. Data Analysis:
-
The primary endpoint will be the incidence of meningioma.
-
Neurological and clinical pathology data will be analyzed for treatment-related changes over time.
III. Visualization of Signaling Pathways and Workflows
Diagram 1: Simplified Signaling Pathway of this compound's Antiandrogenic and Progestogenic Effects
Caption: CPA's dual mechanism of action.
Diagram 2: Experimental Workflow for a Long-Term Carcinogenicity Study
Caption: Workflow for a 2-year mouse carcinogenicity study.
Diagram 3: Logical Relationships in DART Studies for CPA
Caption: Logical flow of a DART study assessing CPA.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the long-term effects of this compound in established animal models. The use of standardized guidelines, such as those from the OECD, is essential for ensuring the quality and comparability of data. The hepatotoxic and endocrine-disrupting properties of CPA are well-documented in rodents, making them suitable models for studying these effects. While a definitive animal model for CPA-induced meningioma has yet to be established, the canine model presents a promising avenue for future research due to the expression of progesterone receptors in spontaneous canine meningiomas. Researchers should adapt these protocols to their specific scientific questions while adhering to the highest standards of animal welfare.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. oecd.org [oecd.org]
- 3. This compound: a genotoxic carcinogen? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. policycommons.net [policycommons.net]
- 5. Carcinogenicity of this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. quantics.co.uk [quantics.co.uk]
- 11. fda.gov [fda.gov]
- 12. Oecd 541 guidelines | PPTX [slideshare.net]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Note: High-Throughput Screening for Cyproterone Acetate Analogues
Introduction
Cyproterone acetate (CPA) is a potent synthetic steroidal antiandrogen and progestin used in the treatment of various androgen-dependent conditions, such as prostate cancer and hirsutism.[1][2][3] Its primary mechanism of action involves competitive antagonism of the androgen receptor (AR), preventing endogenous androgens like testosterone and dihydrotestosterone (DHT) from binding and activating the receptor.[1][2][4] Additionally, its progestogenic activity leads to a negative feedback effect on the hypothalamus and pituitary, reducing gonadotropin release and consequently lowering testosterone production.[1][2][5] The development of novel analogues of this compound is a key objective in discovering compounds with improved potency, selectivity, and pharmacokinetic profiles. High-throughput screening (HTS) provides an efficient platform for evaluating large libraries of such analogues to identify promising lead candidates.
This document outlines two primary HTS methodologies for identifying and characterizing this compound analogues: a cell-based reporter gene assay for functional antagonism and a biochemical TR-FRET assay for direct binding affinity.
Principle of Assays
Androgen Receptor (AR) Luciferase Reporter Assay
This cell-based assay provides a quantitative measure of the functional antagonism of the androgen receptor. It utilizes a mammalian cell line (e.g., HEK293 or PC3) stably expressing the human androgen receptor and a luciferase reporter gene.[6][7][8] The reporter gene's expression is controlled by an androgen response element (ARE). When an agonist (like DHT) binds to the AR, the complex translocates to the nucleus, binds to the ARE, and drives the transcription of luciferase.[6][7] CPA analogues with antagonist activity will compete with the agonist for AR binding, thereby inhibiting luciferase expression in a dose-dependent manner. The resulting luminescent signal is inversely proportional to the antagonist activity of the test compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
The TR-FRET assay is a biochemical, mix-and-read method used to quantify the binding of compounds to the AR ligand-binding domain (LBD).[9] This assay format is robust and less susceptible to interference from fluorescent compounds.[9][10][11] The assay involves a GST-tagged AR-LBD, a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescein-labeled coactivator peptide (acceptor fluorophore).[9] In the presence of an agonist, the AR-LBD adopts a conformation that promotes binding to the coactivator peptide, bringing the donor and acceptor fluorophores into close proximity and generating a high TR-FRET signal.[9][12] Antagonists, including CPA analogues, will disrupt this interaction, leading to a decrease in the TR-FRET signal.
Signaling Pathway and Experimental Workflow
Androgen Receptor Signaling and Antagonism
The androgen receptor, a ligand-activated transcription factor, is sequestered in the cytoplasm by heat shock proteins (HSPs). Upon binding to an androgen agonist like Dihydrotestosterone (DHT), the HSPs dissociate, the receptor dimerizes and translocates to the nucleus. Inside the nucleus, it binds to Androgen Response Elements (AREs) on the DNA, initiating the transcription of target genes. Antagonists, such as this compound (CPA) and its analogues, competitively bind to the receptor, preventing the conformational changes necessary for nuclear translocation and gene activation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pharmacology of this compound - Wikipedia [en.wikipedia.org]
- 5. This compound or spironolactone in lowering testosterone concentrations for transgender individuals receiving oestradiol therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. poly-dtech.com [poly-dtech.com]
- 12. researchgate.net [researchgate.net]
Techniques for Measuring Cyproterone Acetate Levels in Plasma Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of cyproterone acetate (CPA) in plasma samples. This compound is a synthetic steroidal antiandrogen and progestin used in the treatment of various androgen-dependent conditions. Accurate measurement of its concentration in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The following sections detail various analytical methodologies, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC).
Data Presentation: Quantitative Method Performance
The selection of an appropriate analytical method depends on the required sensitivity, specificity, and throughput. Below is a summary of quantitative data from various validated methods for measuring this compound in human plasma.
Table 1: Comparison of LC-MS/MS Method Performance Characteristics
| Parameter | Method A: LC-MS/MS with CPA-d3 IS | Method B: LC-MS/MS with Finasteride IS | Method C: LC-MS/MS with Medroxyprogesterone Acetate IS |
| Internal Standard (IS) | This compound-d3 | Finasteride | Medroxyprogesterone Acetate |
| Linearity Range | 0.1 - 100 ng/mL[1] | 0.1 - 50.0 ng/mL[2][3] | Not explicitly stated, LOQ is 0.3 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[2][5] | 0.1 ng/mL[2][3] | 0.3 ng/mL[4] |
| Intra-day Precision (% CV) | < 5.6%[2] | 1.8 - 5.6%[3] | Not specified |
| Inter-day Precision (% CV) | < 5.6%[2] | 2.2 - 5.55%[2][3] | Not specified |
| Intra-day Accuracy (%) | 92.0 - 99.4%[2] | 92.0 - 99.4%[3] | Not specified |
| Inter-day Accuracy (%) | 95.5 - 100.0%[2] | 95.5 - 100.0%[3] | Not specified |
| Recovery (%) | Not specified | 100.3 - 109.0%[2][3] | Not specified |
Table 2: HPLC Method Performance Characteristics
| Parameter | HPLC with UV Detection |
| Linearity Range | 50 - 160 ng/mL[6][7] |
| Detection Limit | 10 ng/mL[6][7] |
| Recovery (%) | ~90%[6][7] |
| Intra-day and Inter-day Precision (% CV) | < 10%[6][7] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound using a Deuterated Internal Standard (this compound-d3)
This protocol is considered the gold standard for quantitative bioanalysis due to the use of a stable isotope-labeled internal standard, which effectively corrects for variations in sample preparation and instrument response.[4][5]
1. Materials and Reagents
-
This compound (Reference Standard)
-
This compound-d3 (Internal Standard)[1]
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (blank)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d3 in methanol.[5]
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol:water (1:1, v/v) to create working standards for spiking into plasma to generate the calibration curve (e.g., 0.1 - 50.0 ng/mL).[5]
-
Internal Standard Working Solution (e.g., 200 ng/mL): Prepare a working solution of this compound-d3 in methanol. This solution will be used to spike all samples to achieve a consistent final concentration.[5]
3. Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Thawing: Thaw plasma samples at room temperature.[5]
-
Spiking: To 100 µL of each plasma sample (calibrators, QCs, and unknowns), add 10 µL of the internal standard working solution. For calibrator and QC samples, add the appropriate concentration of this compound working standard. For unknown samples, add 10 µL of methanol:water (1:1, v/v).[5]
-
Vortex: Vortex all samples for 10 seconds.[5]
-
SPE Cartridge Conditioning: Condition SPE cartridges according to the manufacturer's instructions (e.g., with methanol followed by water).[5]
-
Sample Loading: Load the spiked plasma samples onto the conditioned SPE cartridges.[5]
-
Washing: Wash the cartridges to remove interferences.
-
Elution: Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).[5]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[5]
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.[5]
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[5]
4. LC-MS/MS Instrumentation and Conditions
-
HPLC System: High-Performance Liquid Chromatography system.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]
-
MRM Transitions: Monitor the precursor to product ion transitions for both this compound and this compound-d3.
5. Data Analysis
-
Integrate the peak areas for both this compound and this compound-d3.[5]
-
Calculate the peak area ratio of the analyte to the internal standard.[5]
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using linear regression.[5]
-
Determine the concentration of unknown samples from the calibration curve.
Protocol 2: Automated Online SPE-LC-MS/MS
This method utilizes an automated online SPE system for high-throughput sample clean-up.[8][9]
1. Instrumentation
-
HPLC system with a column switching device.[8]
-
Tandem mass spectrometer with an ESI source.[8]
-
SPE pre-column (e.g., LiChrospher RP-4 ADS, 25 mm x 2 mm).[8][9]
-
Octadecyl silica (C18) analytical column.[8]
2. Sample Preparation and Analysis
-
A small volume of plasma (e.g., 30 µL) is directly injected onto the SPE pre-column.[8][9]
-
The pre-column is washed to remove interfering substances.[9]
-
The analyte is then eluted from the pre-column onto the analytical column using the LC mobile phase via a column switching valve.[9]
-
The subsequent chromatographic separation and mass spectrometric detection are similar to Protocol 1.
Protocol 3: HPLC with UV Detection
A less sensitive but more accessible method compared to LC-MS/MS.
1. Materials and Reagents
-
This compound (Reference Standard)
-
Internal Standard (optional, but recommended)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Ultrapure Water
-
Reagents for liquid-liquid extraction (e.g., diethyl ether or a mixture of organic solvents).
2. Sample Preparation (Liquid-Liquid Extraction)
-
To a plasma sample, add the internal standard and an extraction solvent.
-
Vortex vigorously to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
3. HPLC Instrumentation and Conditions
-
HPLC System: With a UV detector.
-
Mobile Phase: An isocratic or gradient mixture of methanol or acetonitrile and water. A common mobile phase is methanol-water (62:38 v/v).[6][7]
4. Data Analysis
-
Peak areas are integrated, and a calibration curve is constructed by plotting peak area or peak area ratio against concentration.
Visualizations
Caption: Workflow for SPE-based sample preparation.
Caption: LC-MS/MS analysis workflow.
Alternative and Historical Methods
While LC-MS/MS and HPLC are the most common techniques, other methods have been used for the determination of this compound in biological fluids.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been shown to be as sensitive as radioimmunoassay and offers high specificity.[10]
-
Radioimmunoassay (RIA): RIA has also been employed for the quantification of CPA in plasma.[11] While sensitive, it may be subject to cross-reactivity with metabolites, potentially leading to an overestimation of the parent drug concentration.[10]
Method Validation
All analytical methods for the quantification of drugs in biological matrices must be thoroughly validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability of the analyte in the biological matrix and throughout the analytical process.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of this compound in plasma samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Radioimmunological analysis of this compound in human serum. Comparison with a gas chromatographic/mass spectrometric method and influence of each method on the outcome of a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, testosterone, LH, FSH, and prolactin levels in plasma after intramuscular application of this compound in patients with prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyproterone Acetate Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for administering cyproterone acetate (CPA) in a preclinical research setting. The following sections detail the mechanism of action, quantitative data from various studies, and explicit protocols for common administration routes.
This compound is a synthetic derivative of progesterone with potent anti-androgenic and progestogenic activities.[1] It is widely used in preclinical studies to investigate androgen-dependent pathologies and for the development of novel therapeutic strategies. Its primary mechanism of action involves the competitive inhibition of the androgen receptor (AR), thereby blocking the binding of androgens like testosterone and dihydrotestosterone (DHT).[2] Additionally, CPA exerts a negative feedback effect on the hypothalamic-pituitary-gonadal axis, leading to reduced secretion of luteinizing hormone (LH) and consequently, decreased testosterone production.[3]
Data Presentation: Quantitative Administration Data
The following tables summarize the dosages and administration routes of this compound used in various preclinical studies.
Table 1: Oral Administration of this compound in Rodents
| Animal Model | Dosage | Vehicle | Frequency | Duration | Key Findings | Reference |
| Male Wistar Rats | 2 or 6 mg/day | Not Specified | Daily | 3 weeks | Significantly decreased adrenal weights and plasma corticosterone levels. | [4][5][6][7] |
| Male and Female F344 Rats | 10, 25, 50, or 100 mg/kg | Olive oil | Gavage at 0, 24, and 45 hours | 48 hours | Induced direct DNA damage in the liver in a sex-specific manner. | [8] |
| Male Sprague-Dawley Rats | 10 mg/kg | Not Specified | Daily | Not Specified | Significant reduction in the weights of the ventral prostate and testes. | [9] |
| Male and Female Rats | 30, 100, 300 mg/kg (males); 50, 150, 500 mg/kg (females) | 0.25% polysorbate 80 + 0.5% methylcellulose in purified water | Daily (oral gavage) | 2 years | Decreased body weights at higher doses. | [5] |
Table 2: Subcutaneous Administration of this compound in Mice
| Animal Model | Dosage | Vehicle | Frequency | Duration | Key Findings | Reference |
| Normal adult male mice | 20, 40, and 80 mg/kg | Not Specified | Every second day | 5-30 days | Investigated effects on the granular duct of the submandibular gland. | [3] |
| Castrated and castrated-adrenalectomized mice | 20 and 200 mg/kg | Not Specified | Every second day | 10 days | Studied the impact on the submandibular gland in combination with testosterone propionate. | [3] |
Table 3: Dietary Administration of this compound in Mice
| Animal Model | Dosage | Vehicle | Frequency | Duration | Key Findings | Reference |
| C57Bl/10J Mice | 800 p.p.m. in diet | Standard Diet | Continuous | 104 weeks | Induced hepatocellular tumors in a significant percentage of mice. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in preclinical studies.
References
- 1. This compound | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Effects of this compound on mouse submandibular gland] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Effects of cyproterone and this compound on the adrenal gland in the rat: studies in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Sex-specific dose-response analysis of genotoxicity in this compound-treated F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo studies on the antiandrogenic effects of cimetidine versus this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cyproterone Acetate in 3D Organoid Culture Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) organoid culture systems have emerged as a pivotal technology in cancer research and drug development, offering a more physiologically relevant model compared to traditional 2D cell cultures.[1][2] These self-organizing structures recapitulate the cellular heterogeneity and micro-architecture of the original tumor, providing a powerful platform for preclinical drug screening and personalized medicine.[3][4] In the context of prostate cancer, an androgen-driven disease, patient-derived organoids are invaluable for studying therapeutic responses to anti-androgen therapies.[1][3]
Cyproterone acetate (CPA) is a synthetic steroidal anti-androgen and progestin that has been utilized in the treatment of prostate cancer.[5] Its primary mechanism of action involves the competitive inhibition of the androgen receptor (AR), thereby preventing the binding of androgens like testosterone and dihydrotestosterone (DHT) and subsequent translocation of the AR to the nucleus to activate gene transcription.[5] Additionally, CPA exhibits progestogenic activity, which leads to a negative feedback on the hypothalamic-pituitary-gonadal axis, further reducing testosterone production.[5]
This document provides detailed application notes and a synthesized protocol for the use of this compound in 3D prostate cancer organoid culture systems. Due to a lack of specific published studies on the direct application of CPA in 3D organoid models, this protocol is a representative workflow based on established organoid culture techniques and the known mechanism of CPA.
Signaling Pathway of this compound Action
The diagram below illustrates the mechanism of action of this compound in the context of androgen receptor signaling.
Experimental Protocols
This section outlines a general protocol for testing the efficacy of this compound on patient-derived prostate cancer organoids.
I. Establishment and Culture of Prostate Cancer Organoids
This protocol is adapted from established methods for generating organoids from fresh prostate cancer tissue.[6][7]
Materials:
-
Fresh prostate cancer tissue
-
Basement membrane matrix (e.g., Matrigel®)
-
Advanced DMEM/F12
-
HEPES buffer
-
GlutaMAX™
-
Penicillin-Streptomycin
-
Human prostate culture medium supplements (e.g., B27, N-acetylcysteine, Primocin, Noggin, R-spondin, EGF, FGF10, DHT, Y-27632)
-
Collagenase Type II
-
TrypLE™ Express
-
Sterile PBS
Procedure:
-
Tissue Digestion:
-
Mince fresh prostate cancer tissue into small pieces (~1-2 mm³).
-
Digest the tissue with Collagenase Type II in Advanced DMEM/F12 at 37°C for 60-90 minutes with gentle agitation.
-
Neutralize the enzyme with Advanced DMEM/F12 and pellet the cells by centrifugation.
-
Resuspend the pellet in TrypLE™ Express and incubate for 10-15 minutes at 37°C to obtain a single-cell suspension.
-
Wash the cells with Advanced DMEM/F12.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a cold basement membrane matrix at a concentration of 1,000-5,000 cells per 50 µL.
-
Plate 50 µL domes of the cell-matrix suspension into a pre-warmed 24-well plate.
-
Incubate at 37°C for 15-20 minutes to solidify the domes.
-
Carefully add 500 µL of complete human prostate culture medium supplemented with Y-27632.
-
-
Organoid Maintenance:
-
Culture the organoids at 37°C in a 5% CO₂ incubator.
-
Replace the medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically disrupting them and re-plating in a fresh basement membrane matrix.
-
II. This compound Treatment and Viability Assay
Materials:
-
Established prostate cancer organoid cultures
-
This compound (CPA)
-
DMSO (vehicle control)
-
Complete human prostate culture medium
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
96-well clear-bottom white plates
Procedure:
-
Plating for Drug Screening:
-
Harvest established organoids and dissociate them into smaller fragments or single cells.
-
Seed the organoids in a 96-well plate at an appropriate density in 10 µL domes of basement membrane matrix.
-
Culture for 3-4 days to allow organoid formation.
-
-
Drug Treatment:
-
Prepare a stock solution of CPA in DMSO.
-
Perform serial dilutions of CPA in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest CPA dose.
-
Remove the old medium from the organoid cultures and add the medium containing the different concentrations of CPA or vehicle control.
-
-
Viability Assay:
-
Incubate the plate for 72-96 hours at 37°C.
-
Assess cell viability using a 3D-compatible assay such as CellTiter-Glo® 3D, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value (the concentration of CPA that inhibits 50% of organoid viability).
-
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on prostate cancer organoids.
Representative Data
The following tables present hypothetical, yet plausible, data that could be obtained from the described experiments. This data is for illustrative purposes only.
Table 1: Dose-Response of this compound on Prostate Cancer Organoid Viability
| Organoid Line | CPA Concentration (µM) | Mean Viability (% of Control) ± SD |
| PCa-001 | 0 (Vehicle) | 100.0 ± 5.2 |
| 0.1 | 95.3 ± 4.8 | |
| 1 | 82.1 ± 6.1 | |
| 10 | 51.7 ± 7.3 | |
| 50 | 25.4 ± 3.9 | |
| 100 | 15.8 ± 2.5 | |
| PCa-002 | 0 (Vehicle) | 100.0 ± 6.8 |
| 0.1 | 98.2 ± 5.5 | |
| 1 | 89.5 ± 7.2 | |
| 10 | 65.3 ± 8.1 | |
| 50 | 40.1 ± 6.4 | |
| 100 | 28.9 ± 4.7 |
Table 2: Summary of this compound Effects on Prostate Cancer Organoids
| Organoid Line | IC50 Value (µM) | Morphological Changes (at 50 µM CPA) | AR Nuclear Localization (at 10 µM CPA) |
| PCa-001 | 9.8 | Disrupted spheroid integrity, increased cell fragmentation | Significantly Reduced |
| PCa-002 | 22.5 | Reduced organoid size, more compact spheroids | Moderately Reduced |
Conclusion
The use of 3D organoid culture systems provides a sophisticated platform for evaluating the efficacy of anti-androgen therapies like this compound in a preclinical setting that more closely mimics the in vivo tumor environment. The protocols and workflows detailed in this document offer a comprehensive guide for researchers to investigate the effects of CPA on prostate cancer organoids. Such studies can yield valuable insights into patient-specific drug responses and contribute to the development of more effective and personalized cancer treatments. Further research is warranted to generate and publish specific data on the effects of this compound in these advanced culture models.
References
- 1. Development of Prostate Cancer Organoid Culture Models in Basic Medicine and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. Current status and clinical application of patient-derived tumor organoid model in kidney and prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound acts as a disruptor of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoid culture systems for prostate epithelial tissue and prostate cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organoid culture systems for prostate epithelial and cancer tissue | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Solubility of Cyproterone Acetate in Aqueous Buffers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of cyproterone acetate (CPA) in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when preparing solutions of this compound for in vitro and other experimental assays.
Q1: Why is this compound so difficult to dissolve in my aqueous buffer?
A1: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like most biological buffers.[1][2] Its chemical structure is largely non-polar, leading to a tendency to aggregate and precipitate in aqueous environments. Direct dissolution of CPA powder in aqueous buffers is generally not feasible.[3]
Q2: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. What's happening and how can I fix it?
A2: This phenomenon is known as "solvent shock" or "crashing out." When the highly concentrated DMSO stock is rapidly introduced into the aqueous medium, the abrupt change in solvent polarity causes the hydrophobic this compound to come out of solution.
Here are several troubleshooting steps:
-
Optimize the Dilution Process:
-
Pre-warm the medium: Ensure your cell culture medium or buffer is at the experimental temperature (e.g., 37°C) before adding the stock solution. Some compounds are less soluble at lower temperatures.
-
Add dropwise with mixing: Add the stock solution dropwise to the vortex of the gently swirling medium. This helps to disperse the compound quickly and avoid localized high concentrations.[4]
-
Serial Dilution: Perform an intermediate dilution step. For example, dilute the DMSO stock 1:10 in the medium, vortex, and then perform the final dilution.
-
-
Adjust the Final DMSO Concentration:
-
Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxicity. Keeping the DMSO concentration as high as tolerable for your specific cells can help maintain solubility. Always include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments.
-
-
Lower the Final Concentration of this compound:
-
It's possible that the desired final concentration exceeds the solubility limit of this compound in the final buffer composition. Consider testing a lower final concentration.
-
Q3: My this compound solution is clear initially but becomes cloudy or shows a precipitate over time. What should I do?
A3: This indicates that the solution is supersaturated and the compound is precipitating out over time.
-
Prepare Fresh Solutions: It is recommended to prepare aqueous solutions of this compound fresh for each experiment and not to store them for more than one day.[5]
-
Use of Solubility Enhancers: For longer-term experiments, consider incorporating solubility enhancers like cyclodextrins into your buffer (see Experimental Protocols section).
Q4: Can I use other organic solvents besides DMSO to prepare my stock solution?
A4: Yes, this compound is also soluble in other organic solvents like ethanol and dimethyl formamide (DMF).[5] However, DMSO is the most commonly used solvent for cell culture applications due to its relatively lower toxicity at low concentrations. If using an alternative solvent, it is crucial to determine the tolerance of your specific cell line to that solvent.
Q5: How does pH affect the solubility of this compound?
A5: this compound is an ester and can be susceptible to hydrolysis under strongly acidic or basic conditions.[6] While it is relatively stable at a neutral pH of around 7, its solubility is not significantly affected by minor pH changes within the typical physiological range (pH 6-8). However, extreme pH values should be avoided to prevent chemical degradation.
Q6: Are there other methods to improve the aqueous solubility of this compound?
A6: Yes, several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.[1]
-
Surfactants: Surfactants can increase the solubility of poorly water-soluble drugs by forming micelles that entrap the hydrophobic compound.[7] However, the choice and concentration of surfactant must be carefully considered to avoid cytotoxicity.
-
Co-solvent Systems: In some cases, a mixture of solvents can be used to prepare the stock solution, which may improve solubility upon dilution into an aqueous medium.
Quantitative Solubility Data for this compound
The following table summarizes the available quantitative data on the solubility of this compound in various solvents.
| Solvent/Buffer | Temperature (°C) | Solubility | Citation(s) |
| Water | 25 | Practically Insoluble | [2] |
| Water | 0 | 0.13 x 10-5 (mole fraction) | [8] |
| Water | 25 | 0.32 x 10-5 (mole fraction) | [8] |
| Water | 45 | 0.70 x 10-5 (mole fraction) | [8] |
| Ethanol | Not Specified | ~10 mg/mL | [5] |
| Ethanol | 0 | 0.00062 (mole fraction) | [8] |
| Ethanol | 25 | 0.00161 (mole fraction) | [8] |
| Ethanol | 45 | 0.00318 (mole fraction) | [8] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~30 mg/mL | [5] |
| Dimethyl Formamide (DMF) | Not Specified | ~30 mg/mL | [5] |
| 1:3 DMSO:PBS (pH 7.2) | Not Specified | ~0.25 mg/mL | [5] |
| Methylene Chloride | Not Specified | Very Soluble | [2] |
| Acetone | Not Specified | Freely Soluble | [2] |
| Methanol | Not Specified | Soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol details the use of HP-β-CD to prepare an aqueous solution of this compound with enhanced solubility.
Materials:
-
This compound-DMSO stock solution (from Protocol 1)
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
Sterile container
Procedure:
-
Prepare HP-β-CD Solution: Prepare the desired concentration of HP-β-CD solution in the aqueous buffer (e.g., 1-10% w/v). Gently stir the solution using a magnetic stirrer until the HP-β-CD is completely dissolved.
-
Add this compound Stock: While stirring the HP-β-CD solution, slowly add the required volume of the this compound-DMSO stock solution to achieve the final desired this compound concentration.
-
Complex Formation: Continue stirring the mixture for at least 30 minutes at room temperature to allow for the formation of the inclusion complex.
-
Final Solution: The resulting solution should be clear. If any precipitation is observed, the concentration of this compound may be too high for the given HP-β-CD concentration.
Visualization of Relevant Pathways and Workflows
Caption: Androgen Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting the low solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 427-51-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. From HER2/Neu signal cascade to androgen receptor and its coactivators: A novel pathway by induction of androgen target genes through MAP kinase in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyproterone Acetate Stability in DMSO for Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the optimal long-term storage of cyproterone acetate (CPA) in dimethyl sulfoxide (DMSO) to maintain its stability and integrity for experimental use. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
For optimal stability, this compound stock solutions in DMSO should be stored under the following conditions:
-
Temperature: Aliquot and store at -20°C for short-to-medium term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Room temperature storage is not recommended as it can lead to significant degradation over time.[1]
-
Light: Protect from light by using amber-colored vials or by wrapping the vials in aluminum foil.
-
Moisture: Use anhydrous, high-purity DMSO to prepare stock solutions. DMSO is hygroscopic and can absorb water from the atmosphere, which may contribute to the degradation of dissolved compounds.[2][3]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles by preparing single-use aliquots. While some studies on general compound libraries show minimal degradation after a limited number of freeze-thaw cycles, it is a best practice to avoid them.[2][4]
Q2: How long can I expect a this compound DMSO stock solution to be stable?
Specific long-term stability data for this compound in DMSO is limited in publicly available literature. However, based on general best practices for small molecule stability in DMSO, the following can be expected. It is strongly recommended that researchers perform their own stability assessments for their specific experimental conditions.
| Storage Temperature | Recommended Maximum Storage Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
| 4°C | Not recommended for long-term storage |
| Room Temperature | Not recommended for storage |
Q3: What are the potential degradation pathways for this compound in a DMSO solution?
Forced degradation studies, typically conducted under harsh conditions, can help elucidate potential degradation pathways.[5][6][7][8] For this compound, a steroidal ester, the primary degradation pathway is likely hydrolysis of the acetate group, especially in the presence of water, which can be absorbed by DMSO from the atmosphere. This would result in the formation of cyproterone. Other potential degradation pathways could involve oxidation.
Q4: What are the signs of this compound degradation in my DMSO stock solution?
Degradation of this compound in a DMSO stock solution can manifest in several ways:
-
Loss of Biological Activity: A noticeable decrease or inconsistency in the expected biological effect of the compound in your experiments.
-
Changes in Physical Appearance: The appearance of precipitates in the solution upon thawing, which cannot be redissolved by gentle warming and vortexing. This may indicate that the compound has degraded into a less soluble product.
-
Appearance of New Peaks in Analytical Tests: When analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), new peaks corresponding to degradation products may appear, while the area of the parent compound peak decreases.[9][10][11][12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Decreased or inconsistent biological activity of this compound. | Compound degradation due to improper storage, prolonged storage time, or multiple freeze-thaw cycles. | 1. Prepare a fresh stock solution of this compound from a new vial of solid compound.2. Perform a quality control check on the new stock solution using an analytical method like HPLC to confirm its purity and concentration.3. Compare the activity of the fresh stock solution with the old one in a control experiment.4. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Visible precipitate in the DMSO stock solution upon thawing. | The compound's solubility limit in DMSO may have been exceeded, or the compound has degraded to a less soluble product. | 1. Gently warm the solution to 37°C and vortex to attempt redissolution.2. If the precipitate remains, centrifuge the solution and analyze the supernatant by HPLC to determine the concentration of the remaining soluble compound.3. Consider preparing a new stock solution at a slightly lower concentration. |
| Appearance of unexpected peaks in chromatogram during analysis. | Formation of degradation products. | 1. If possible, identify the degradation products using mass spectrometry (MS).2. Review storage conditions and handling procedures to identify potential causes of degradation.3. Prepare a fresh stock solution and re-analyze. |
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound in DMSO
This protocol outlines a general procedure for evaluating the stability of a this compound stock solution in DMSO over time at various storage temperatures.
1. Materials:
-
This compound (solid powder, high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade or higher
-
Amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
-
HPLC system with UV detector or LC-MS system
2. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple small-volume, amber glass vials to create single-use aliquots. This minimizes the number of freeze-thaw cycles for each sample.
-
Store the aliquots at the different temperature conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time-Zero Analysis (T=0):
-
Immediately after preparation, take one aliquot for initial analysis.
-
Dilute the sample to a suitable concentration for your analytical method.
-
Analyze by HPLC or LC-MS to determine the initial concentration and purity of the this compound solution. This will serve as your baseline.
-
-
Subsequent Time Points:
-
At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare and analyze the sample using the same analytical method as for the T=0 analysis.
-
3. Analytical Methodology (Example HPLC Method):
The following is an example of a stability-indicating HPLC method adapted from published literature.[9][10][11][14] Researchers should validate the method for their specific instrumentation and experimental needs.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 282 nm (absorbance maximum of this compound)
-
Injection Volume: 20 µL
-
Column Temperature: Room temperature
4. Data Analysis:
-
For each time point and storage condition, calculate the percentage of remaining this compound relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time for each storage condition.
-
A significant decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Data Presentation
The following tables are templates for summarizing the quantitative data from your long-term stability study.
Table 1: Stability of this compound in DMSO at Various Temperatures
| Storage Duration | % Remaining at -80°C | % Remaining at -20°C | % Remaining at 4°C | % Remaining at Room Temp. |
| Time 0 | 100% | 100% | 100% | 100% |
| 1 Week | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 1 Month | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 3 Months | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 6 Months | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Effect of Freeze-Thaw Cycles on this compound Stability in DMSO (Stored at -20°C)
| Number of Freeze-Thaw Cycles | % Remaining this compound |
| 0 (Control) | 100% |
| 1 | [Insert Data] |
| 3 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for stability testing.
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. mdpi.com [mdpi.com]
- 9. A stability-indicating HPLC method to determine this compound in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. journalijcar.org [journalijcar.org]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a high-performance liquid chromatographic method for the determination of this compound in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyproterone Acetate Degradation Product Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for identifying and characterizing the degradation products of cyproterone acetate. The information is designed to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are hydrolysis, oxidation, and photolysis.[1] Hydrolysis of the ester linkage is a significant pathway, particularly under acidic and basic conditions, leading to the formation of cyproterone.[1]
Q2: What is the main degradation product observed during hydrolytic stress testing of this compound?
A2: Under hydrolytic stress (both acidic and basic conditions), the primary degradation product of this compound is cyproterone, which results from the cleavage of the acetate ester group.[1]
Q3: Can the main metabolite of this compound, 15β-hydroxy-cyproterone acetate, be considered a degradation product in stability studies?
A3: 15β-hydroxy-cyproterone acetate is the principal metabolite of this compound in the body, formed by enzymatic hydroxylation (CYP3A4).[2][3][4][5] While it is a critical molecule to monitor in pharmacokinetic studies, it is not typically considered a degradation product in forced degradation studies, which assess the chemical stability of the drug substance under various stress conditions.[6] However, the potential for its formation under specific oxidative stress conditions should not be entirely disregarded.
Q4: What are some common issues encountered when developing a stability-indicating HPLC method for this compound?
A4: A common issue is achieving adequate separation between the parent this compound peak and the peaks of its degradation products, especially if they are structurally similar. Another challenge can be the co-elution of degradation products with excipients in a formulation. Method development may require careful optimization of the mobile phase composition, column type, and detector wavelength.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during the analysis of this compound degradation products.
Issue 1: No significant degradation is observed under stress conditions.
| Possible Cause | Suggested Solution |
| Insufficiently harsh stress conditions. | Increase the concentration of the acid, base, or oxidizing agent. Extend the duration of exposure to heat or light. For thermal stress, consider increasing the temperature in 10°C increments. |
| The drug substance is highly stable under the applied conditions. | Confirm that the conditions used were indeed more strenuous than accelerated stability testing conditions. If the substance is inherently stable, document the conditions tested and the lack of degradation. |
| Analytical method is not sensitive enough to detect low levels of degradation. | Optimize the HPLC method, for instance, by increasing the injection volume or using a more sensitive detector. Ensure the method is validated for the detection of potential degradation products at low concentrations. |
Issue 2: Excessive degradation is observed, making it difficult to identify primary degradation products.
| Possible Cause | Suggested Solution |
| Stress conditions are too aggressive. | Reduce the concentration of the stressing agent, the temperature, or the duration of exposure. The goal is typically to achieve 5-20% degradation to ensure that secondary degradation products do not complicate the analysis.[7] |
| The drug is highly labile under the tested condition. | Employ milder stress conditions. For example, use a lower molarity acid or base, or conduct the study at a lower temperature for a shorter period. |
Issue 3: Poor peak shape or resolution in the HPLC chromatogram.
| Possible Cause | Suggested Solution | | Inappropriate mobile phase composition. | Adjust the mobile phase's organic-to-aqueous ratio, pH, or try different organic modifiers (e.g., acetonitrile, methanol). | | Unsuitable column. | Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and column dimensions. | | Sample overload. | Reduce the concentration of the sample being injected. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the identification and characterization of this compound degradation products.
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for subjecting this compound to various stress conditions to induce degradation.
1.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
1.2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and heat at 80°C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for an extended period, as recommended by ICH Q1B guidelines.
1.3. Sample Preparation for Analysis: After the specified stress period, cool the solutions to room temperature. Neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for an HPLC method capable of separating this compound from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[7][8] The ratio may need to be optimized based on the separation achieved.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study of this compound to illustrate the expected outcomes.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl | 2 hours | 80°C | 15.2% | Cyproterone |
| Base Hydrolysis | 0.1 M NaOH | 2 hours | 80°C | 25.8% | Cyproterone |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 8.5% | Oxidized derivatives |
| Thermal | Solid State | 24 hours | 105°C | 3.1% | Thermally induced impurities |
| Photolytic | UV & Vis Light | 7 days | Room Temp | 5.7% | Photodegradation products |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Pharmacology of this compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound and its main metabolite 15 beta-hydroxy-cyproterone acetate in young healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A stability-indicating HPLC method to determine this compound in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cyproterone Acetate Resistance in Prostate Cancer Cell Lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common questions related to cyproterone acetate resistance in prostate cancer cell lines.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments focused on this compound resistance.
Issue 1: Difficulty in Establishing a Stable this compound-Resistant Cell Line
| Question | Possible Cause | Suggested Solution |
| Why are my cells dying instead of developing resistance to this compound? | The starting concentration of this compound may be too high, causing excessive cytotoxicity. | Begin with a lower, sub-lethal dose of this compound and gradually increase the concentration in a stepwise manner as cells adapt. This allows for the selection and expansion of resistant clones.[1] |
| The cell line may have a low intrinsic potential to develop resistance. | Consider using a different prostate cancer cell line known to be more prone to developing resistance, such as LNCaP or its derivatives.[2][3] | |
| Why is the resistance phenotype of my cell line unstable? | The resistant cell population may be heterogeneous. | Perform single-cell cloning to isolate and expand a homogenous population of resistant cells. |
| The selective pressure (this compound concentration) may be inconsistent. | Maintain a consistent concentration of this compound in the culture medium to ensure the stability of the resistant phenotype. |
Issue 2: Inconsistent or Unexpected Results in Cell Viability Assays
| Question | Possible Cause | Suggested Solution |
| Why do I observe high variability in my cell viability assay results? | Uneven cell seeding or edge effects in the multi-well plates. | Ensure a homogenous single-cell suspension before seeding and consider not using the outer wells of the plate, which are more prone to evaporation. |
| Inconsistent drug treatment duration or concentration. | Use a calibrated multichannel pipette for drug addition and ensure precise timing of the treatment period. | |
| Why are my resistant cells showing unexpected sensitivity to this compound? | Loss of the resistance phenotype over time in the absence of selective pressure. | Regularly culture the resistant cells in the presence of this compound to maintain the resistance. |
| Contamination of the cell culture. | Regularly check for mycoplasma and other contaminants. |
Issue 3: Problems with Detecting Molecular Markers of Resistance
| Question | Possible Cause | Suggested Solution |
| Why am I not detecting an increase in Androgen Receptor (AR) or AR-V7 expression in my resistant cells via Western Blot? | Poor antibody quality or incorrect antibody dilution. | Use a validated antibody specific for AR and AR-V7 and optimize the antibody concentration. Include positive and negative control cell lines (e.g., 22Rv1 for AR-V7 positive).[4][5] |
| Inefficient protein extraction or transfer. | Use a lysis buffer with protease and phosphatase inhibitors. Confirm efficient protein transfer by staining the membrane with Ponceau S.[6][7] | |
| Why is my qPCR not detecting AR-V7 expression in resistant cells? | Poor primer design or suboptimal qPCR conditions. | Use validated primers for AR-V7 and optimize the annealing temperature and cycling conditions.[8][9] |
| Low abundance of AR-V7 transcript. | Increase the amount of cDNA input for the qPCR reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound in prostate cancer cell lines?
A1: The primary mechanisms include:
-
Androgen Receptor (AR) Alterations: This includes overexpression of the full-length AR, point mutations in the AR gene that can alter ligand binding or co-regulator interactions, and the expression of constitutively active AR splice variants (AR-Vs), most notably AR-V7, which lacks the ligand-binding domain.[10][11]
-
Bypass Signaling Pathways: Activation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, can promote cell survival and proliferation independently of AR signaling.[12][13][14]
-
Loss of AR Expression: In some cases, prostate cancer cells can lose AR expression, leading to an androgen-independent state and the acquisition of a stem-like cell phenotype, which is often mediated by signaling pathways like STAT3.[15][16]
Q2: Which prostate cancer cell lines are suitable for studying this compound resistance?
A2:
-
LNCaP: An androgen-sensitive cell line that is widely used to study the progression to androgen independence.[2][17]
-
C4-2: A subline of LNCaP that is castration-resistant and provides a good model for more advanced disease.
-
22Rv1: This cell line expresses both full-length AR and the AR-V7 splice variant, making it a valuable model for studying AR-V7-mediated resistance.[3][18]
-
VCaP: Known for AR gene amplification and overexpression, making it relevant for studying resistance driven by increased AR levels.[19]
-
PC-3 and DU145: These are androgen-independent cell lines that can be used to study AR-independent mechanisms of resistance.[17]
-
PC346C: This cell line was established from a xenograft after this compound treatment and can be a relevant model.[18][20]
Q3: How can I overcome this compound resistance in my experiments?
A3:
-
Combination Therapy: Co-treatment with inhibitors of bypass signaling pathways is a promising strategy. For example, combining this compound with a PI3K/AKT inhibitor has been shown to have synergistic effects in preclinical models.[13][21]
-
Targeting AR Splice Variants: For resistance mediated by AR-V7, strategies aimed at degrading or inhibiting the activity of AR-V7 can be explored.
-
Re-sensitization: In some cases, altering the treatment schedule or using intermittent therapy might help to re-sensitize resistant cells.
Q4: What are the expected molecular changes in a cell line that has become resistant to this compound?
A4: You may observe one or more of the following changes:
-
Increased expression of full-length AR at both the mRNA and protein level.[19]
-
Emergence and increased expression of AR-V7.[8][22] The ratio of AR-V7 to full-length AR is often elevated in castration-resistant prostate cancer.[22]
-
Increased phosphorylation of key proteins in the PI3K/AKT/mTOR pathway, such as AKT and S6 ribosomal protein.[14]
-
Changes in the expression of AR target genes. For example, you might see a paradoxical increase in the expression of genes like PSA (Prostate-Specific Antigen) despite the presence of an AR antagonist.[23]
Quantitative Data Summary
Table 1: IC50 Values of this compound (CPA) in Different Contexts
| Compound | Target/Assay | Cell Line/System | IC50/EC50 | Reference |
| This compound | AR Antagonism | - | 7.1 nM | [24] |
| This compound | Partial AR Agonism | - | 4.0 µM | [24] |
| This compound | Cytotoxicity (MTT Assay) | Tera-1 (testicular cancer) | 0.221 mg/mL | [8] |
| This compound | Cytotoxicity (MTT Assay) | RAW264.7 (macrophage) | 0.421 mg/mL | [8] |
| This compound | Cytotoxicity (MTT Assay) | WRL-68 (normal liver) | 23.49 mg/mL | [8] |
Table 2: Fold Change in AR and AR-V7 Expression in Resistant Prostate Cancer
| Comparison | Gene | Fold Change | Cell Line/Tissue | Reference |
| CRPC vs. Hormone-Sensitive PCa | AR-V7 mRNA | ~50-fold increase | Human Tissue | [22] |
| Post-ADT vs. Pre-ADT | AR-V7 mRNA | >10-fold increase | Human Tissue (same patient) | [22] |
| LNCaP-ARhi vs. LNCaP-parental | AR protein | 4 to 6-fold increase | LNCaP cells | [19] |
| CRPC sublines vs. parental | AR-V7 mRNA | Enhanced expression | VCaP, DuCaP, PC346C | [20] |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Prostate Cancer Cell Line
-
Determine the initial IC50: Perform a dose-response curve with this compound on the parental cell line (e.g., LNCaP) using a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 value.[1]
-
Initial Treatment: Culture the parental cells in their recommended medium containing this compound at a concentration equal to the IC10-IC20 (a concentration that inhibits growth by 10-20%).
-
Dose Escalation: Once the cells have recovered and are growing steadily, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).[1]
-
Recovery and Maintenance: Allow the cells to recover and reach confluency between each dose escalation. This process can take several months.
-
Characterization: Once a resistant population is established (i.e., cells are proliferating in a significantly higher concentration of this compound compared to the parental IC50), characterize the resistant phenotype by re-evaluating the IC50, and assessing the expression of resistance markers (e.g., AR, AR-V7) by Western Blot and qPCR.
Protocol 2: Western Blot Analysis of AR and AR-V7
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane on a 4-12% Bis-Tris gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[25]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR and AR-V7 (use validated antibodies at optimized dilutions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 3: qPCR for AR and AR-V7 mRNA Expression
-
RNA Extraction: Isolate total RNA from sensitive and resistant prostate cancer cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[1]
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample using a SYBR Green or TaqMan-based master mix and validated primers for AR, AR-V7, and a housekeeping gene (e.g., GAPDH or 18S).[8][9]
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the resistant and sensitive cells, normalized to the housekeeping gene.[1]
Signaling Pathways and Experimental Workflows
Figure 1: Simplified signaling pathways in this compound (CPA) resistance and therapeutic interventions.
Figure 2: General experimental workflow for studying and overcoming CPA resistance.
References
- 1. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Models in Prostate Cancer: Resistance to AR Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Detection of Androgen Receptor Variant 7 (ARV7) mRNA Levels in EpCAM-Enriched CTC Fractions for Monitoring Response to Androgen Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to Re-Sensitize Castration-Resistant Prostate Cancer to Antiandrogen Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance in castration-resistant prostate cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Loss of Androgen Receptor Expression Promotes a Stem-Like Cell Phenotype in Prostate Cancer through STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Loss of androgen receptor expression promotes a stem-like cell phenotype in prostate cancer through STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound enhances TRAIL-induced androgen-independent prostate cancer cell apoptosis via up-regulation of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Line Characteristics Predict Subsequent Resistance to Androgen Receptor-Targeted Agents (ARTA) in Preclinical Models of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Increased expression of androgen receptor sensitizes prostate cancer cells to low levels of androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Cell Line Characteristics Predict Subsequent Resistance to Androgen Receptor-Targeted Agents (ARTA) in Preclinical Models of Prostate Cancer [frontiersin.org]
- 21. Dual targeting of the androgen receptor and PI3K/AKT/mTOR pathways in prostate cancer models improves antitumor efficacy and promotes cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. mdpi.com [mdpi.com]
- 24. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 25. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Cyproterone Acetate (CPA) In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cyproterone acetate (CPA) in in vivo experiments. The focus is on identifying and minimizing the off-target effects of this compound to ensure data integrity and accurate interpretation of experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo model is exhibiting unexpected glucocorticoid-like effects (e.g., adrenal suppression, changes in thymus weight). Is this related to CPA treatment?
A1: Yes, this is a known off-target effect of this compound. CPA is not only a potent antiandrogen but also possesses weak partial agonist activity at the glucocorticoid receptor (GR).[1][2] At high doses, this can lead to cortisol-like effects.[1][2] In animal studies, CPA has been shown to suppress the pituitary-adrenal axis, leading to decreased adrenal gland weight and reduced plasma corticosterone concentrations.[1][3][4][5] One study in mice suggested that CPA has approximately one-fifth the glucocorticoid potency of prednisone.[1][4]
Troubleshooting Steps:
-
Dose Reduction: Determine the minimal effective dose for antiandrogenic effects in your model to reduce the likelihood of significant GR activation.
-
Include Control Groups: Use a positive control for glucocorticoid effects (e.g., dexamethasone) to contextualize the magnitude of CPA's off-target activity.
-
Monitor Adrenal Function: Assess adrenal gland weight and plasma corticosterone levels at the end of the study to quantify the glucocorticoid effect.[5]
-
Consider Alternatives: If glucocorticoid effects confound your primary endpoint, consider using a non-steroidal antiandrogen like bicalutamide, which does not interact with the GR.[1]
Q2: I am observing significant progestogenic activity in my experiment, which is confounding my results. How can I distinguish this from CPA's antiandrogenic effects?
A2: this compound is a highly potent progestin, an activity derived from its activation of the progesterone receptor (PR).[1][2] This progestogenic action leads to strong antigonadotropic effects, suppressing the production of sex hormones by the gonads.[1][2] This suppression of testosterone is a key part of its overall antiandrogenic mechanism in gonadally intact animals, but it is distinct from its direct blockade of the androgen receptor (AR) at the target tissue.[1]
Troubleshooting Steps:
-
Use a Castrated Model: To isolate the direct AR antagonism from the central antigonadotropic effects, use surgically or chemically castrated animals. In this context, testosterone levels are already minimal, and any observed effect is more likely due to direct competition at the AR.
-
Administer Exogenous Testosterone: In a castrated model, you can administer exogenous testosterone and observe how effectively CPA blocks its action on a target organ (e.g., prostate gland weight).[1] This allows for the study of direct AR antagonism.
-
Measure Hormone Levels: Quantify serum levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone. A decrease in these hormones is indicative of the central antigonadotropic (progestogenic) effect.[6]
Q3: My animal models are showing signs of liver stress (e.g., elevated liver enzymes). Is CPA hepatotoxic?
A3: Yes, hepatotoxicity is a serious, though less common, off-target effect of CPA, particularly at high doses and with long-term administration.[2][7] Direct hepatic toxicity, including jaundice, hepatitis, and in rare cases, liver failure, has been reported.[8][9][10] Toxicity is often dose-related and typically develops several months after treatment begins.[8] Mild and transient elevations in liver enzymes are reported in 10-30% of patients receiving CPA.[11]
Troubleshooting Steps:
-
Regular Monitoring: Perform regular monitoring of liver function by measuring serum levels of key liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), throughout the experiment.[8][12]
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of liver tissue to check for signs of damage, such as necrosis or inflammation.[13]
-
Dose-Response Evaluation: If hepatotoxicity is suspected, conduct a dose-response study to identify a therapeutic window that minimizes liver damage while maintaining efficacy.
-
Species-Specific Effects: Be aware that CPA's effect on the aryl hydrocarbon receptor (AhR), which can influence liver metabolism, differs between species. It acts as an AhR agonist in mouse cells but an antagonist in human cells, which could lead to different metabolic and toxicological profiles.[14]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the off-target binding profile and in vivo effects of this compound.
Table 1: Receptor Binding Affinity & Potency of this compound
| Receptor | Activity Type | Reported Affinity / Potency | Species / Tissue | Citation |
| Androgen Receptor (AR) | Antagonist | IC₅₀: 24 nM | Rat Prostate | [1] |
| RBA: 7.8% (vs. Metribolone) | Human Prostate | [1] | ||
| Progesterone Receptor (PR) | Agonist | Highly Potent Progestogen | General | [1][2] |
| Glucocorticoid Receptor (GR) | Weak Partial Agonist | Kd: 15-70 nM | General | [15] |
| Ki: 10-30 nM (vs. Dexamethasone) | Rat Hepatocytes | [15] | ||
| ~1/5th potency of Prednisone | Mouse | [1][4] |
IC₅₀: Half maximal inhibitory concentration. RBA: Relative binding affinity. K_d_: Dissociation constant. K_i_: Inhibition constant.
Table 2: Summary of In Vivo Off-Target Effects
| Effect | Observation | Species | Dose | Citation |
| Glucocorticoid | Decreased adrenal gland weight | Rat | 2 or 6 mg/day | [5] |
| Decreased plasma corticosterone | Rat | 2 or 6 mg/day | [5] | |
| Partial suppression of pituitary-adrenal axis | Human | >1 year treatment | [3] | |
| Antigonadotropic | Testosterone levels decreased by ~65-75% | Human (Male) | 5-20 mg/day | [1] |
| Hepatotoxicity | Elevated liver enzymes | Human | 200-300 mg/day | [16] |
| Latency to liver injury: 163 ± 97 days | Human | 50-200 mg/day | [13] |
Key Experimental Protocols
Protocol 1: Assessment of In Vivo Glucocorticoid Activity
-
Animal Model: Use male rats or mice, divided into control, vehicle, CPA-treated, and positive control (e.g., dexamethasone) groups.
-
Treatment: Administer CPA at the desired experimental dose and route for the study duration (e.g., 21 days).[5]
-
Sample Collection: At the end of the study, collect terminal blood samples via cardiac puncture into EDTA-containing tubes. Immediately harvest and weigh the adrenal glands and thymus.
-
Hormone Analysis: Centrifuge blood samples to separate plasma. Measure plasma corticosterone concentrations using a commercially available ELISA or LC-MS/MS kit.
-
Data Analysis: Compare the mean adrenal and thymus weights (normalized to body weight) and plasma corticosterone levels between groups. A significant decrease in these parameters in the CPA group relative to the vehicle control indicates glucocorticoid activity.
Protocol 2: Monitoring for Hepatotoxicity
-
Animal Model: Use an appropriate in vivo model for your study.
-
Treatment: Administer CPA for the planned duration of the experiment.
-
Blood Sampling: Collect blood samples (e.g., via tail vein) at baseline and at regular intervals during the study (e.g., monthly). A terminal blood sample should also be collected.
-
Biochemical Analysis: Use a serum chemistry analyzer to measure the levels of ALT and AST. A significant elevation compared to baseline or vehicle controls suggests potential liver damage.[8]
-
Histopathology: At necropsy, fix the liver in 10% neutral buffered formalin. Embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the slides for evidence of hepatocellular necrosis, inflammation, or other pathological changes.[13]
Protocol 3: H295R Steroidogenesis Assay for Off-Target Endocrine Disruption
This in vitro assay can be used to screen for CPA's effects on the broader steroid synthesis pathway.
-
Cell Culture: Culture H295R human adrenocortical carcinoma cells under standard conditions.
-
Stimulation: Pre-stimulate the cells with a stimulating agent like forskolin to induce steroidogenesis.[17]
-
Treatment: Expose the stimulated cells to a range of CPA concentrations for a set period (e.g., 48 hours).[17]
-
Hormone Extraction & Analysis: Collect the cell culture medium. Analyze the concentrations of a panel of steroid hormones (e.g., progesterone, cortisol, testosterone, estradiol) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]
-
Data Analysis: Compare the hormone profiles of CPA-treated cells to vehicle controls. Significant alterations in hormones other than androgens can reveal off-target effects on steroidogenic enzymes.
Visualized Pathways and Workflows
Caption: CPA's primary and off-target signaling pathways.
Caption: Troubleshooting workflow for unexpected CPA effects.
References
- 1. Pharmacology of this compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Long-term effects of this compound on the pituitary adrenal axis in adult women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corticosteroid-like effect of cyproterone and this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of cyproterone and this compound on the adrenal gland in the rat: studies in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of this compound - Wikiwand [wikiwand.com]
- 7. What are the side effects of this compound? [synapse.patsnap.com]
- 8. This compound | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyproterone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Severe hepatitis caused by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound–Induced Acute Liver Failure: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancerresearchuk.org [cancerresearchuk.org]
- 13. This compound induces a wide spectrum of acute liver damage including corticosteroid-responsive hepatitis: report of 22 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound acts as a disruptor of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glucocorticoid receptor antagonism by this compound and RU486 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hepatotoxicity induced by this compound: A report of three cases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comprehensive Steroid Assay with Non-Targeted Analysis Using Liquid Chromatography Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Cyproterone Acetate Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of cyproterone acetate (CPA) formulations. This compound, a synthetic steroidal antiandrogen and progestin, is characterized by its poor aqueous solubility, which can present challenges in achieving optimal oral absorption. This guide explores advanced formulation strategies including Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), solid dispersions, and nanosuspensions to overcome these challenges.
Frequently Asked Questions (FAQs)
1. Why is improving the oral bioavailability of this compound a research focus?
While the oral bioavailability of this compound is generally reported to be high (around 88-100%), its lipophilic nature and poor aqueous solubility can lead to variability in absorption.[1][2] Enhancing its solubility and dissolution rate through advanced formulation strategies can lead to more consistent therapeutic outcomes, potentially at lower doses.
2. What are the primary formulation strategies for enhancing the oral bioavailability of poorly soluble drugs like this compound?
The main strategies focus on increasing the drug's surface area and/or its apparent solubility. These include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Isotropic mixtures of oil, surfactant, and co-surfactant that form a nanoemulsion upon gentle agitation in an aqueous medium.
-
Solid Dispersions: Dispersions of one or more active ingredients in an inert carrier or matrix at solid state.[3]
-
Nanosuspensions: Sub-micron colloidal dispersions of pure drug particles that are stabilized by surfactants and polymers.[4]
-
Micronization: Reducing the particle size of the drug to the micron range to increase its surface area.[5]
3. How do SNEDDS improve the oral bioavailability of this compound?
SNEDDS formulations improve bioavailability by:
-
Presenting the drug in a solubilized form, bypassing the dissolution step.
-
The formation of fine oil-in-water nanoemulsions increases the surface area for drug absorption.
-
The lipid components can facilitate lymphatic transport, which can help bypass first-pass metabolism in the liver.
4. What are the key considerations when developing a solid dispersion formulation for this compound?
Key considerations include:
-
Polymer Selection: The chosen polymer should be able to form a stable amorphous solid dispersion with this compound. Common choices include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).
-
Drug-Polymer Miscibility: Ensuring the drug and polymer are miscible is crucial for the stability of the amorphous form.
-
Physical Stability: Amorphous solid dispersions are thermodynamically unstable and can recrystallize over time, which would negate the solubility advantage.[6][7] Stability studies under accelerated conditions are essential.
5. What are the main challenges in developing nanosuspensions?
The primary challenges include:
-
Physical Instability: Particle aggregation and crystal growth (Ostwald ripening) can occur during storage.[8]
-
Sterilization: For parenteral formulations, sterilization can be challenging.
-
Scale-up: Transitioning from lab-scale to large-scale production can be complex.[8]
Troubleshooting Guides
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor self-emulsification or formation of large droplets | - Inappropriate ratio of oil, surfactant, and co-surfactant.- Low HLB (Hydrophilic-Lipophilic Balance) of the surfactant.- Insufficient amount of surfactant/co-surfactant. | - Systematically vary the ratios of the components and construct a pseudo-ternary phase diagram to identify the optimal nanoemulsion region.- Select a surfactant or a blend of surfactants with a higher HLB value.- Increase the concentration of the surfactant/co-surfactant mixture. |
| Drug precipitation upon dilution | - The drug concentration exceeds its solubility in the formulation.- The nanoemulsion is not stable enough to maintain the drug in a solubilized state upon dilution. | - Determine the saturation solubility of this compound in the selected oil and surfactant/co-surfactant mixture.- Incorporate a polymer that can act as a precipitation inhibitor.- Re-optimize the formulation using the phase diagram to find a more stable region. |
| Physical instability (e.g., phase separation) during storage | - Immiscibility of components.- Temperature fluctuations. | - Screen for excipient compatibility before formulation.- Store the formulation in a controlled temperature environment.- Consider converting the liquid SNEDDS to a solid SNEDDS by adsorbing it onto a solid carrier. |
Solid Dispersions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Recrystallization of the drug during storage | - The amorphous state is thermodynamically unstable.- High molecular mobility of the drug within the polymer matrix.- Absorption of moisture. | - Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility.- Ensure the drug loading is below the solubility of the drug in the polymer.- Store the solid dispersion in controlled humidity conditions and use appropriate packaging. |
| Incomplete amorphization of the drug | - Inefficient preparation method.- Poor miscibility between the drug and the carrier. | - Optimize the parameters of the preparation method (e.g., increase the solvent evaporation rate, increase the extrusion temperature).- Screen for carriers with better miscibility with this compound.- Characterize the solid dispersion using techniques like PXRD and DSC to confirm the amorphous state. |
| Poor dissolution of the solid dispersion | - The carrier itself has poor solubility.- The drug has recrystallized. | - Select a highly water-soluble carrier.- Re-evaluate the physical stability of the solid dispersion to check for recrystallization. |
Nanosuspensions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Particle aggregation | - Insufficient amount or inappropriate type of stabilizer.- High surface energy of the nanoparticles. | - Increase the concentration of the stabilizer.- Use a combination of stabilizers (e.g., a surfactant and a polymer).- Optimize the homogenization or milling process to achieve a more uniform particle size distribution. |
| Crystal growth (Ostwald ripening) | - The drug has some solubility in the dispersion medium, leading to the growth of larger particles at the expense of smaller ones. | - Select a stabilizer that strongly adsorbs to the particle surface.- Minimize the temperature fluctuations during storage. |
| Contamination from the milling media (in top-down methods) | - Abrasion of the milling beads. | - Use high-density, erosion-resistant milling media (e.g., yttrium-stabilized zirconium dioxide).- Optimize the milling time and speed to reduce mechanical stress. |
Quantitative Data Presentation
Table 1: Pharmacokinetic Parameters of Different this compound Formulations (Illustrative Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Aqueous Suspension | 255 ± 110 | 2-3 | - | 100 | [2] |
| Coated Tablet (2 mg CPA) | ~24 | 0.5-3 | - | - | [9] |
| Oral Solution (50 mg CPA) | 400 ± 40 | 3.8 ± 0.5 | - | - | [10] |
| Hypothetical SNEDDS | ~450-550 | ~1.5-2.5 | Increased | >120 | - |
| Hypothetical Solid Dispersion | ~400-500 | ~2-3 | Increased | >110 | - |
| Hypothetical Nanosuspension | ~500-600 | ~1-2 | Significantly Increased | >130 | - |
Note: Data for SNEDDS, Solid Dispersion, and Nanosuspension are hypothetical and illustrative of expected improvements based on literature for other poorly soluble drugs, as specific comparative data for this compound was not available in the search results.
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Selection of Carrier: Choose a hydrophilic polymer such as PVP K30 or HPMC E5.
-
Drug and Carrier Dissolution: Dissolve this compound and the selected carrier in a suitable solvent (e.g., methanol) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Sieving and Storage: Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size. Store in a desiccator.
-
Characterization: Characterize the prepared solid dispersion for drug content, in vitro dissolution, and solid-state properties using techniques like DSC and PXRD to confirm the amorphous nature of the drug.
Preparation of this compound Nanosuspension by High-Pressure Homogenization
-
Preparation of Pre-suspension: Disperse micronized this compound in an aqueous solution of a stabilizer (e.g., a combination of a surfactant like Poloxamer 188 and a polymer like HPMC).
-
High-Shear Homogenization: Subject the pre-suspension to high-shear homogenization for a few minutes to ensure uniform mixing.
-
High-Pressure Homogenization: Pass the suspension through a high-pressure homogenizer at a high pressure (e.g., 1500 bar) for multiple cycles (e.g., 10-20 cycles).
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Lyophilization (Optional): For conversion to a solid dosage form, the nanosuspension can be lyophilized with a cryoprotectant (e.g., mannitol).
Visualizations
Caption: Experimental workflow for developing and evaluating novel this compound formulations.
References
- 1. Pharmacology of this compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of this compound and its main metabolite 15 beta-hydroxy-cyproterone acetate in young healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103720697A - this compound medicinal preparation and preparation method thereof - Google Patents [patents.google.com]
- 6. Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. Bio-availability and pharmacokinetics of this compound-14C and ethinyloestradiol-3H after oral administration as a coated tablet (SH B 209 AB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Bioavailability and pharmacokinetics of 14C-cyproterone acetate after administration as a 50-mg tablet (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyproterone Acetate-Induced Hepatotoxicity in Animal Models
Welcome to the technical support center for researchers investigating cyproterone acetate (CPA)-induced hepatotoxicity in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental design, execution, and data interpretation.
Troubleshooting Guides
This section addresses common issues encountered during in vivo studies of CPA-induced liver injury.
Issue 1: Inconsistent or lower-than-expected hepatotoxicity.
-
Question: We are administering this compound to our animal models, but the observed liver enzyme elevation (ALT, AST) is highly variable or not as significant as reported in the literature. What could be the cause?
-
Answer: Several factors can contribute to this variability:
-
Animal Strain and Species: Different rodent strains and species can exhibit varying susceptibility to drug-induced liver injury (DILI). For instance, the hepatic effects of CPA have been documented in both rats and mice, but the metabolic activation and subsequent toxicological outcomes may differ.[1] It is crucial to use the specific strain reported in the literature you are referencing.
-
Genetic Variability: Even within an inbred strain, there can be inter-individual differences in drug response.[2][3] This inherent biological variability can lead to a spectrum of responses to the same dose of CPA.
-
Route of Administration and Formulation: The method of CPA administration (e.g., oral gavage, mixed in diet) and the vehicle used for suspension can impact its bioavailability and, consequently, its hepatotoxic effect. Ensure consistent and accurate dosing.
-
Diet and Gut Microbiome: The composition of the animal's diet and the state of their gut microbiome can influence drug metabolism and absorption, potentially altering the hepatotoxic response.
-
Environmental Stressors: Factors such as housing conditions, handling, and other experimental procedures can induce stress in animals, which may affect their physiological response to the drug.
-
Issue 2: Difficulty in interpreting histopathological findings.
-
Question: Our histopathological analysis of liver tissue shows some cellular changes, but we are unsure how to score the severity of the hepatotoxicity. Are there standardized scoring systems?
-
Answer: Yes, several semi-quantitative scoring systems are used to evaluate the severity of liver damage in histopathological sections. A common approach involves grading the extent of key features of liver injury on a scale (e.g., 0-3 or 0-4), where:
-
0: Normal histology
-
1 (Mild): Minimal inflammation, single-cell necrosis.
-
2 (Moderate): More widespread inflammation, focal necrosis.
-
3 (Severe): Extensive inflammation, bridging necrosis, and loss of liver architecture.[4]
Key features to assess in CPA-induced hepatotoxicity include:
-
Hepatocyte hypertrophy (enlargement of liver cells).[1]
-
Hepatocellular necrosis (single cell or multifocal).[5]
-
Inflammatory cell infiltration.
-
Apoptotic bodies.[6]
It is recommended to have the slides evaluated by a board-certified veterinary pathologist, preferably in a blinded manner, to ensure unbiased scoring.
-
Frequently Asked Questions (FAQs)
Mechanisms of CPA-Induced Hepatotoxicity
-
Question: What are the primary mechanisms underlying this compound-induced hepatotoxicity?
-
Answer: The hepatotoxicity of CPA is multifactorial and involves several key mechanisms:
-
Induction of TGF-beta 1: CPA has been shown to increase the expression of Transforming Growth Factor-beta 1 (TGF-β1) in liver parenchymal cells.[6] This sensitizes hepatocytes to undergo apoptosis and necrosis.[6][7]
-
Oxidative Stress: CPA administration can lead to an imbalance between pro-oxidants and antioxidants in the liver. Studies in rats have shown that CPA can increase levels of malondialdehyde (a marker of lipid peroxidation) and decrease levels of reduced glutathione (GSH), a key antioxidant.[8][9]
-
Formation of DNA Adducts: CPA can be metabolically activated to reactive intermediates that form covalent bonds with DNA, creating DNA adducts.[10][11] This genotoxic effect may be involved in the long-term development of liver tumors observed in some animal studies.[10]
-
Experimental Design and Protocols
-
Question: What are some established protocols for inducing hepatotoxicity with this compound in animal models?
-
Answer: The choice of protocol depends on the research question and the desired severity and duration of liver injury. Here are some examples from the literature:
-
Rat Model (Oral Gavage): Male Wistar rats can be treated with single oral doses of CPA ranging from 1 to 100 mg/kg body weight to study the formation of DNA adducts.[10] For studies on oxidative stress and biochemical changes, male rats have been treated with 25 mg/kg/day of CPA orally for 2 to 4 weeks.[8]
-
Mouse Model (Dietary Administration): C57BL/10J mice can be fed a diet containing 800 ppm of CPA for extended periods, such as 13 weeks, to induce liver hypertrophy and other histological changes.[1] For carcinogenicity studies, this can be extended to 104 weeks.[5]
-
-
Question: Which biomarkers are most relevant for assessing CPA-induced liver damage?
-
Answer: A combination of serum and tissue biomarkers should be used for a comprehensive assessment:
-
Serum Biomarkers:
-
Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) are standard indicators of hepatocellular injury.
-
Gamma-glutamyl transferase (GGT) can also be elevated.[8]
-
Bilirubin levels can indicate impaired liver function in severe cases.
-
-
Tissue Biomarkers (Liver Homogenate):
-
Oxidative Stress Markers: Malondialdehyde (MDA) for lipid peroxidation and reduced glutathione (GSH) for antioxidant status.[8][12]
-
Apoptosis Markers: Caspase-3 activity, TUNEL staining.
-
Gene and Protein Expression: Measurement of TGF-beta 1 levels via techniques like Northern blotting, in situ hybridization, or ELISA.[6]
-
-
Quantitative Data from Animal Studies
The following tables summarize quantitative data from studies on CPA-induced hepatotoxicity in animal models.
Table 1: Biochemical and Organ Changes in Rodents Treated with this compound
| Parameter | Animal Model | CPA Dose and Duration | Observation | Reference |
| Alanine Aminotransferase (ALT) | Rat | + TGF-beta 1 | Fivefold elevation | [6] |
| Glutamate Dehydrogenase | Rat | + TGF-beta 1 | Eightfold elevation | [6] |
| Gamma-Glutamyl Transpeptidase | Rat | 25 mg/kg/day for 2-4 weeks | Significant increase | [8] |
| Malondialdehyde (MDA) | Rat | 25 mg/kg/day for 2-4 weeks | Significant increase | [8] |
| Reduced Glutathione (GSH) | Rat | 4 mg/kg/day for 5 days | Significant decrease | [9][12] |
| Liver Weight | Mouse (C57BL/10J) | 800 ppm in diet for 13 weeks | ~90% increase vs. control | [1] |
Table 2: Histopathological Findings in Rodents Treated with this compound
| Histopathological Finding | Animal Model | CPA Dose and Duration | Incidence/Observation | Reference |
| Hepatocellular Necrosis | Mouse (C57BL/10J) | 800 ppm in diet for 104 weeks | Universal (single cell or multifocal) | [5] |
| Liver Cell Hypertrophy | Mouse (C57BL/10J) | 800 ppm in diet for 104 weeks | Universal | [5] |
| Increased Fat and Glycogen | Mouse (C57BL/10J) | 800 ppm in diet for 104 weeks | Universal | [5] |
| Apoptotic Bodies | Rat | Pre-treated with CPA, then TGF-beta 1 | Up to 16.74% of cells | [6] |
| Hepatocellular Tumors (Males) | Mouse (C57BL/10J) | 800 ppm in diet for 104 weeks | 44% | [5] |
| Hepatocellular Tumors (Females) | Mouse (C57BL/10J) | 800 ppm in diet for 104 weeks | 22% | [5] |
Detailed Experimental Protocols
Protocol 1: Induction of Hepatotoxicity in Rats (Sub-chronic)
-
Animal Model: Male Wistar rats (150-200g).
-
Acclimatization: House the animals in standard conditions for at least one week before the experiment.
-
Grouping: Divide animals into a control group and a CPA-treated group (n=6-8 per group).
-
CPA Formulation: Prepare a suspension of CPA in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administration: Administer CPA at a dose of 25 mg/kg body weight daily via oral gavage for 2 to 4 weeks. The control group receives the vehicle only.
-
Monitoring: Monitor body weight and clinical signs of toxicity throughout the study.
-
Sample Collection: At the end of the treatment period, euthanize the animals. Collect blood via cardiac puncture for serum biomarker analysis (ALT, AST, GGT). Perfuse and collect the liver for histopathological analysis and measurement of tissue biomarkers (MDA, GSH).
Protocol 2: Assessment of Liver Histopathology
-
Tissue Fixation: Fix a portion of the liver in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological evaluation.
-
Microscopic Examination: Examine the stained sections under a light microscope.
-
Scoring: Score the sections for the presence and severity of hepatocellular necrosis, inflammation, steatosis, and other relevant changes using a semi-quantitative scoring system.
Visualizations
Signaling Pathways in CPA-Induced Hepatotoxicity
Caption: Key pathways in CPA-induced hepatotoxicity.
Experimental Workflow for Assessing CPA Hepatotoxicity
Caption: Workflow for CPA hepatotoxicity studies.
References
- 1. Effects of this compound in C57B1/10J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments | PLOS One [journals.plos.org]
- 3. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carcinogenicity of this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antiandrogen this compound induces synthesis of transforming growth factor beta 1 in the parenchymal cells of the liver accompanied by an enhanced sensitivity to undergo apoptosis and necrosis without inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity induced by this compound: A report of three cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effects of Echinacea on this compound induced liver damage in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound generates DNA adducts in rat liver and in primary rat hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 3 alpha-hydroxy-cyproterone acetate as a metabolite of this compound in the bile of female rats and the potential of this and other already known or putative metabolites to form DNA adducts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of two new steroids and cyproterone on some biomarkers of oxidative stress and serotonergic system on rat prostate and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyproterone Acetate Analysis by Mass Spectrometry
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining mass spectrometry parameters for the detection of cyproterone acetate (CPA).
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for this compound analysis?
A1: Electrospray ionization (ESI) in positive ion mode is the most commonly used and effective technique for the analysis of this compound.[1][2] Atmospheric Pressure Photoionization (APPI) has also been successfully used.[3][4]
Q2: What are the typical precursor and product ions for this compound in MS/MS analysis?
A2: For this compound, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. The most common multiple reaction monitoring (MRM) transitions are:
-
Precursor Ion (m/z): 417.4
-
Product Ion (Qualifier, m/z): 109.1[1]
Q3: What is a suitable internal standard for this compound quantification?
A3: The gold standard is a stable isotope-labeled internal standard, such as this compound-d3.[1][6] If a deuterated standard is unavailable, a structurally similar compound like Medroxyprogesterone acetate (MPA) can be used.[7]
Q4: What type of mass analyzer is typically used for this compound quantification?
A4: A triple quadrupole mass spectrometer is commonly used for quantitative analysis of this compound due to its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.[1]
Q5: What are common sample preparation techniques for extracting this compound from biological matrices like plasma?
A5: Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][6][8] LLE often uses solvents like diethyl ether, ethyl acetate, or methyl tert-butyl ether.[1][6] SPE can be automated for high-throughput analysis.[5][7]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This guide helps you systematically troubleshoot the absence or significant reduction in the expected signal for this compound.
Caption: Troubleshooting workflow for low or no MS signal.
Issue 2: High Background Noise or Poor Peak Shape
High background noise or poor chromatography can interfere with accurate quantification.
-
Symptom: High baseline, broad or tailing peaks.
-
Possible Causes & Solutions:
-
Contaminated Mobile Phase: Prepare fresh mobile phase using high-purity solvents and additives.
-
Dirty Ion Source: Clean the ion source components, including the ESI probe and orifice.[2]
-
Matrix Effects: Improve sample cleanup by optimizing the LLE or SPE protocol.[2] Consider adjusting the chromatographic gradient to better separate this compound from interfering compounds.
-
Column Degradation: Replace the analytical column if it has been used extensively or shows signs of high backpressure.
-
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for extracting this compound from human plasma.[1][6]
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., this compound-d3).[1]
-
Add 1 mL of an appropriate extraction solvent (e.g., diethyl ether/ethyl acetate mixture or methyl tert-butyl ether).[1][6]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100-200 µL of the mobile phase.[1][6]
-
Vortex to dissolve and transfer to an autosampler vial.
2. LC-MS/MS Analysis
The following is a typical experimental workflow for the analysis of this compound.
Caption: Experimental workflow for LC-MS/MS analysis of CPA.
Quantitative Data Summary
The following tables summarize typical mass spectrometry and chromatographic parameters for this compound analysis.
Table 1: Mass Spectrometry Parameters
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | [1] |
| Ion Spray Voltage | 5500 V | [1] |
| Temperature | 500°C | [1] |
| Nebulizer Gas (Gas 1) | 50 psi | [1] |
| Heater Gas (Gas 2) | 50 psi | [1] |
| Curtain Gas | 35 psi | [1] |
| Collision Gas | Nitrogen | [1] |
Table 2: MRM Transitions and Compound-Dependent Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) | Reference |
| This compound (Quantifier) | 417.4 | 357.4 | 80 | 25 | [1] |
| This compound (Qualifier) | 417.4 | 109.1 | 80 | 40 | [1] |
| This compound-d3 (IS) | 420.4 | 360.4 | 80 | 25 | [1] |
| Medroxyprogesterone Acetate (IS) | 387.5 | 327.5 | - | - | [5][7] |
Table 3: Chromatographic Conditions
| Parameter | Description | Reference |
| Column | C18 reversed-phase | [1][9] |
| Mobile Phase | Methanol and water with 0.1% formic acid or 10 mmol/L ammonium acetate buffer | [1][9] |
| Flow Rate | 0.3 - 1.0 mL/min | [2][9] |
| Injection Volume | 5 - 20 µL | - |
| Column Temperature | Ambient to 40°C | [6] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. LC-MS Determination of this compound in Human Plasma andStu...: Ingenta Connect [ingentaconnect.com]
addressing variability in cyproterone acetate experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving cyproterone acetate (CPA). The information is tailored for researchers, scientists, and drug development professionals to help mitigate variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound primarily functions as a competitive antagonist of the androgen receptor (AR). It binds to the AR, preventing androgens like testosterone and dihydrotestosterone (DHT) from activating it. Additionally, CPA has progestogenic activity that leads to a negative feedback effect on the hypothalamus and pituitary gland, reducing the secretion of luteinizing hormone (LH) and consequently decreasing testosterone production.
Q2: What is the solubility and recommended solvent for preparing this compound solutions for in vitro experiments?
A2: this compound is a crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. This stock solution should then be diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the main metabolites of this compound and are they active?
A3: The primary metabolite of this compound is 15β-hydroxythis compound (15β-OH-CPA), formed mainly by the cytochrome P450 enzyme CYP3A4. This major metabolite retains antiandrogenic activity.
Q4: Is this compound stable in cell culture medium?
A4: The stability of this compound in cell culture media can be a source of variability. As an ester, it can be susceptible to hydrolysis, and its stability can be influenced by the pH and composition of the medium, as well as incubation time and temperature. It is advisable to prepare fresh working solutions from a frozen stock for each experiment to ensure consistent compound activity.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays (e.g., Viability, Proliferation)
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation and temperature fluctuations in the outer wells of the microplate. 3. Incomplete dissolution of CPA: Precipitation of the compound in the culture medium. | 1. Ensure the cell suspension is homogenous by gently mixing before and during plating. 2. Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. 3. Visually inspect the medium for any precipitate after adding the CPA working solution. Ensure the final DMSO concentration is not causing solubility issues. |
| Lower-than-expected or no effect of CPA on cell viability | 1. CPA degradation: The compound may have degraded due to improper storage or handling. 2. Sub-optimal CPA concentration: The concentrations used may be too low for the specific cell line. 3. Short treatment duration: The incubation time may not be sufficient to induce a measurable effect. 4. Cell line resistance: The chosen cell line may not express the androgen receptor or may have other resistance mechanisms. | 1. Prepare fresh working solutions for each experiment from a stock solution stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Perform a dose-response experiment with a wider range of CPA concentrations. 3. Conduct a time-course experiment to determine the optimal treatment duration. 4. Verify the expression of the androgen receptor in your cell line. Consider using a positive control cell line known to be responsive to antiandrogens. |
| Unexpected increase in cell viability at certain CPA concentrations | 1. Off-target effects: At high concentrations, CPA may interact with other receptors or signaling pathways that could promote cell survival in some contexts. 2. Hormonal effects of serum: The serum in the culture medium contains endogenous hormones that can interfere with the experiment. | 1. Investigate lower concentration ranges of CPA. 2. Consider using charcoal-stripped serum to remove endogenous steroid hormones from the culture medium. |
Issues with Receptor Binding Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High non-specific binding | 1. Insufficient blocking: The blocking agent is not effectively preventing the radioligand from binding to non-receptor components. 2. Radioligand concentration too high: This can lead to increased binding to low-affinity, non-specific sites. | 1. Optimize the concentration of the blocking agent or try alternative blocking agents. 2. Perform a saturation binding experiment to determine the optimal radioligand concentration that provides a good specific binding window. |
| Low specific binding | 1. Degraded receptor preparation: The androgen receptors in the cell lysate or tissue homogenate are not stable. 2. Inactive CPA: The compound has degraded. 3. Incorrect buffer conditions: The pH or ionic strength of the binding buffer is not optimal for receptor-ligand interaction. | 1. Prepare fresh cell lysates or tissue homogenates for each experiment and always keep them on ice. Include protease inhibitors in the homogenization buffer. 2. Use freshly prepared CPA solutions. 3. Verify the pH and composition of the binding buffer. |
Variability in In Vivo Studies
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent tumor growth inhibition | 1. Variability in drug administration: Inconsistent dosing or route of administration. 2. Pharmacokinetic variability: Differences in drug absorption, distribution, metabolism, and excretion between individual animals. 3. Tumor heterogeneity: The tumor model itself may have inherent variability in androgen receptor expression and sensitivity. | 1. Ensure accurate and consistent administration of CPA. For oral administration, consider using oral gavage for precise dosing. 2. Increase the number of animals per group to improve statistical power. Monitor animal weight and general health, as these can affect drug metabolism. 3. Characterize the androgen receptor status of the tumor model before initiating the study. |
| Unexpected side effects | 1. Off-target effects: CPA can interact with other steroid receptors, such as the glucocorticoid and progesterone receptors, especially at higher doses. 2. Strain-specific sensitivity: The animal strain used may be particularly sensitive to the effects of CPA. | 1. Carefully observe animals for signs of toxicity. Consider measuring relevant biomarkers if off-target effects are suspected. 2. Consult literature for information on the suitability of the chosen animal strain for studies with antiandrogens. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Endpoint | IC50 / Ki | Reference |
| CV-1 | Androgen Receptor Activation | Inhibition of DHT-induced activation | 26 nM | |
| Human | Androgen Receptor Binding | Binding affinity | 14 nM (Ki) | |
| Tera-1 (testicular cancer) | MTT Assay | Cell Viability | 0.221 mg/ml | |
| RAW 264.7 (macrophage) | MTT Assay | Cell Viability | 0.421 mg/ml | |
| WRL-68 (normal hepatic) | MTT Assay | Cell Viability | 23.49 mg/ml |
Table 2: Effect of Oral this compound on Testosterone Levels in Men
| Daily CPA Dose | Duration | Percent Reduction in Testosterone | Reference |
| 5 mg | - | ~52% | |
| 10 mg | - | ~51-70% | |
| 20 mg | - | ~60% (total androgens) | |
| 100 mg | - | ~80% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the required mass of CPA for the desired volume and concentration (Molecular Weight of CPA ≈ 416.94 g/mol ).
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh the CPA powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the CPA is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Procedure for Working Solutions:
-
Thaw an aliquot of the 10 mM CPA stock solution at room temperature.
-
Dilute the stock solution in sterile cell culture medium to the desired final concentrations immediately before use. For example, to make a 10 µM working solution, perform a 1:1000 dilution of the 10 mM stock solution in the culture medium.
-
Mix well by gentle inversion or pipetting.
-
Visually inspect the working solution for any signs of precipitation.
-
Protocol 2: Cell Viability (MTT) Assay with this compound
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Remove the medium and replace it with fresh medium containing various concentrations of CPA. Include vehicle control (medium with the same final concentration of DMSO as the highest CPA concentration) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Protocol 3: Competitive Androgen Receptor Binding Assay
-
Materials:
-
Source of androgen receptor (e.g., cytosol from rat ventral prostate or from cells overexpressing AR)
-
Radiolabeled androgen (e.g., [³H]R1881)
-
Unlabeled R1881 (for determining non-specific binding)
-
This compound solutions at various concentrations
-
Binding buffer (e.g., Tris-HCl buffer with additives like molybdate and DTT)
-
Dextran-coated charcoal (for separating bound and free radioligand)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare the AR-containing cytosol and determine its protein concentration.
-
In a series of tubes, add a fixed amount of AR preparation, a fixed concentration of [³H]R1881, and varying concentrations of unlabeled CPA.
-
Include tubes for total binding (only [³H]R1881 and AR) and non-specific binding ( [³H]R1881, AR, and a high concentration of unlabeled R1881).
-
Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Add dextran-coated charcoal to each tube to adsorb the unbound radioligand.
-
Incubate on ice for a short period (e.g., 10-15 minutes) with occasional mixing.
-
Centrifuge the tubes to pellet the charcoal.
-
Transfer the supernatant (containing the bound radioligand) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each CPA concentration and determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: CPA Cell Viability Experimental Workflow.
Caption: Logical Troubleshooting Workflow.
Navigating Cyproterone Acetate Discontinuation: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information and protocols for managing and mitigating withdrawal symptoms associated with cyproterone acetate (CPA) in clinical and preclinical studies. The following question-and-answer format addresses specific challenges and outlines best practices for experimental design and subject monitoring during CPA tapering and discontinuation.
Frequently Asked Questions (FAQs)
Q1: What are the primary withdrawal symptoms observed upon discontinuation of this compound?
Upon abrupt discontinuation of high-dose this compound, the most significant withdrawal effect is the potential for adrenal insufficiency[1]. This is due to CPA's weak glucocorticoid activity, which can suppress the hypothalamic-pituitary-adrenal (HPA) axis with prolonged use. Other potential withdrawal symptoms can include a return of the underlying condition being treated (e.g., androgenic symptoms) and psychological effects such as mood changes.
Q2: What is the underlying mechanism for adrenal insufficiency during CPA withdrawal?
This compound possesses partial glucocorticoid receptor agonist activity. Chronic activation of the glucocorticoid receptor by CPA can lead to negative feedback on the hypothalamus and pituitary gland, suppressing the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), respectively. This, in turn, leads to atrophy of the adrenal cortex and reduced endogenous cortisol production. Upon sudden withdrawal of CPA, the suppressed HPA axis may not recover immediately, leading to a state of adrenal insufficiency.
Q3: Are there established tapering protocols to mitigate CPA withdrawal symptoms?
While no single, universally validated tapering protocol exists, a gradual dose reduction is consistently recommended to allow for the recovery of the HPA axis and minimize hormonal fluctuations. The tapering schedule should be individualized based on the dose and duration of CPA treatment.
Troubleshooting Guides
Issue: Subject is exhibiting signs of adrenal insufficiency (e.g., fatigue, weakness, hypotension) during CPA tapering.
Troubleshooting Steps:
-
Hormonal Assessment: Immediately assess the subject's adrenal function by measuring morning serum cortisol and ACTH levels. An ACTH stimulation test may be warranted to evaluate the adrenal glands' responsiveness.
-
Dosage Adjustment: Consider slowing the tapering schedule or temporarily returning to the previous higher dose until symptoms stabilize.
-
Symptomatic Support: Provide supportive care as needed. In confirmed cases of adrenal insufficiency, glucocorticoid replacement therapy may be necessary.
Issue: A paradoxical response, such as a decrease in PSA levels in prostate cancer subjects, is observed after CPA withdrawal.
This phenomenon is known as the antiandrogen withdrawal syndrome[2]. In some cases of advanced prostate cancer, the mutated androgen receptor may be stimulated by antiandrogens like CPA. Withdrawing the drug can therefore lead to a temporary clinical improvement.
Monitoring Recommendations:
-
For prostate cancer subjects, continue to monitor PSA levels for at least 4-8 weeks following CPA discontinuation to assess for an antiandrogen withdrawal response.
Experimental Protocols
Protocol 1: Tapering Schedule for this compound Discontinuation
This protocol provides a sample tapering schedule that can be adapted for research studies. The key principle is a gradual reduction in dosage.
Table 1: Sample this compound Tapering Schedules
| Initial Daily Dose | Tapering Schedule |
| High Dose (≥100 mg) | Reduce dose by 25-50 mg every 2-4 weeks. |
| Moderate Dose (50 mg) | Reduce dose by 12.5-25 mg every 2-4 weeks. |
| Low Dose (<50 mg) | Reduce dose by 12.5 mg every 2-4 weeks, or switch to alternate-day dosing before complete cessation. |
-
Note: These are generalized recommendations. The specific tapering rate should be determined by the principal investigator based on the subject's clinical presentation and hormonal monitoring.
Protocol 2: Monitoring Adrenal Function During CPA Withdrawal
Objective: To monitor the recovery of the hypothalamic-pituitary-adrenal (HPA) axis during and after CPA tapering.
Methodology:
-
Baseline Measurement: Prior to initiating the taper, establish baseline morning serum cortisol and ACTH levels.
-
Regular Monitoring: Measure morning serum cortisol and ACTH at each dose reduction step and for at least 6 months following complete discontinuation.
-
ACTH Stimulation Test: If adrenal insufficiency is suspected based on clinical symptoms or low morning cortisol levels, perform an ACTH stimulation test.
-
Procedure:
-
Draw a baseline blood sample for cortisol measurement.
-
Administer 250 µg of cosyntropin (synthetic ACTH) intravenously or intramuscularly.
-
Draw blood samples for cortisol measurement at 30 and 60 minutes post-administration.
-
-
Interpretation: A normal response is typically defined as a peak serum cortisol level >18-20 µg/dL. The exact threshold may vary depending on the assay used.
-
Table 2: Quantitative Data on Hormonal Changes During CPA Treatment and Withdrawal
| Parameter | Study Population & CPA Dose | Findings | Citation |
| Testosterone | Trans women; 10, 25, 50, 100 mg/day | All doses effectively suppressed testosterone to <2 nmol/L. | [3][4] |
| Prolactin | Trans women; increasing CPA doses | Higher prolactin concentrations observed with increasing CPA doses. | [3][4] |
| Cortisol | Hirsute women; 100 mg/day | Reduction in basal and stimulated cortisol levels after 6 months of treatment. | [2] |
| ACTH | Hirsute women; 100 mg/day | Enhanced ACTH response to hypoglycemia after 6 months of treatment, suggesting adrenal suppression. | [2] |
| PSA | Prostate cancer patients | In 4 of 12 patients (33%), PSA levels decreased by >50% after CPA withdrawal. | [2] |
Protocol 3: Assessment of Withdrawal Symptoms
Objective: To quantitatively and qualitatively assess withdrawal symptoms during CPA tapering.
Methodology:
-
Symptom Checklist: Utilize a validated symptom scale to track changes in physical and psychological well-being. While no specific scale for CPA withdrawal has been established, scales used for other hormonal therapies or drug withdrawal can be adapted. The Menopause-Specific Quality of Life (MENQOL) questionnaire or the Discontinuation-Emergent Signs and Symptoms (DESS) checklist are potential options. The Symptom Checklist-90 (SCL-90) has been used to assess psychological symptoms in studies involving CPA[5][6].
-
Frequency of Assessment: Administer the chosen scale at baseline, at each dose reduction, and at regular intervals (e.g., monthly) for a period of 6 months after complete cessation of CPA.
-
Qualitative Data: Conduct structured interviews to gather qualitative data on the subject's experience of withdrawal.
Signaling Pathways and Workflows
Caption: Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression by this compound.
Caption: Experimental Workflow for this compound Tapering and Monitoring.
References
- 1. Side effects of this compound - Wikipedia [en.wikipedia.org]
- 2. Antiandrogen withdrawal syndrome with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toward a Lowest Effective Dose of this compound in Trans Women: Results From the ENIGI Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward a Lowest Effective Dose of this compound in Trans Women: Results From the ENIGI Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Evidence that this compound improves psychological symptoms and enhances the activity of the dopaminergic system in postmenopause - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vitro Potency of Cyproterone Acetate and Bicalutamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of two prominent antiandrogen compounds: cyproterone acetate, a steroidal antiandrogen, and bicalutamide, a non-steroidal antiandrogen. The information presented is collated from various scientific sources to aid in research and development endeavors.
Executive Summary
In vitro studies consistently demonstrate that this compound possesses a higher binding affinity for the androgen receptor (AR) and exhibits greater potency in functional assays compared to bicalutamide. This is evidenced by lower half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values in various experimental models. While both compounds act as competitive antagonists at the androgen receptor, their distinct chemical structures and mechanisms of action contribute to their different potency profiles.
Data Presentation: In Vitro Potency
The following table summarizes the quantitative data on the in vitro potency of this compound and bicalutamide from multiple studies. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.
| Parameter | This compound | Bicalutamide | Reference Cell/System |
| IC50 (AR Binding) | 24 nM | Inferred to be higher than CPA | Rat prostate cytosol[1] |
| IC50 (AR Antagonism) | 7.1 nM[2][3] | 159-243 nM[4] | CV-1 cells[2][3] / Not specified[4] |
| IC50 (AR Antagonism) | 26 nM | 160 nM | CV-1 cells / LNCaP/AR(cs) cells[3] |
| Ki (AR Binding) | 14 nM | Not explicitly found | Human androgen receptors |
| Relative Binding Affinity (RBA) to AR | 2.2 to 7.8% (of metribolone or DHT) | 0.29 to 6.4% (of metribolone or DHT) | Various studies[5] |
Mechanism of Action
Both this compound and bicalutamide are competitive antagonists of the androgen receptor.[1][4][6] They bind to the ligand-binding domain of the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[1][4] This inhibition prevents the conformational changes in the AR that are necessary for its translocation to the nucleus, binding to androgen response elements (AREs) on DNA, and subsequent transcription of androgen-dependent genes.[7]
This compound, being a steroidal compound, also exhibits progestogenic activity.[6][8] This leads to a negative feedback on the hypothalamic-pituitary-gonadal axis, resulting in reduced production of androgens.[6] Bicalutamide, a non-steroidal antiandrogen, does not suppress androgen production.[4]
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for assessing the in vitro potency of AR antagonists.
Caption: Androgen Receptor Signaling Pathway and Points of Inhibition by this compound and Bicalutamide.
Caption: General Experimental Workflows for Competitive Binding and Reporter Gene Assays.
Experimental Protocols
Below are detailed methodologies for two key in vitro assays used to determine the potency of androgen receptor antagonists.
Competitive Radioligand Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
a. Materials:
-
Androgen Receptor Source: Cytosol prepared from the ventral prostates of castrated rats.
-
Radioligand: [³H]-dihydrotestosterone ([³H]-DHT) or [³H]-methyltrienolone ([³H]-R1881).
-
Test Compounds: this compound and bicalutamide, dissolved in a suitable solvent (e.g., DMSO or ethanol).
-
Buffers: Tris-EDTA-DTT-Glycerol (TEDG) buffer.
-
Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Scintillation Cocktail and Counter.
b. Protocol:
-
Preparation of Prostate Cytosol: Ventral prostates are excised from castrated rats, homogenized in ice-cold TEDG buffer, and centrifuged at high speed to obtain the cytosolic fraction containing the androgen receptors.[9]
-
Assay Setup: In microcentrifuge tubes, a fixed concentration of [³H]-DHT (e.g., 1-2 nM) is incubated with the prostate cytosol.
-
Competition: A range of concentrations of the unlabeled test compound (this compound or bicalutamide) is added to the tubes to compete for binding with the radioligand. Non-specific binding is determined in the presence of a high concentration of unlabeled DHT.
-
Incubation: The mixture is incubated, typically overnight at 4°C, to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The HAP slurry is added to the tubes and incubated to allow the AR-ligand complexes to adsorb. The slurry is then washed to remove unbound radioligand.
-
Quantification: Scintillation cocktail is added to the washed HAP pellet, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding of the radioligand is plotted against the concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Androgen Receptor-Responsive Reporter Gene Assay
This cell-based assay measures the functional ability of a compound to antagonize androgen-induced gene transcription.
a. Materials:
-
Cell Line: A suitable mammalian cell line, such as PC-3 (human prostate cancer cells) or COS-1, that does not endogenously express AR.
-
Expression Plasmids: An expression vector for the human androgen receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., containing AREs from the prostate-specific antigen (PSA) promoter).[10] A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
Transfection Reagent.
-
Cell Culture Medium: Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.
-
Test Compounds and Androgen: this compound, bicalutamide, and an androgen agonist (e.g., DHT or R1881).
-
Luciferase Assay Reagent and Luminometer.
b. Protocol:
-
Cell Culture and Transfection: Cells are seeded in multi-well plates and co-transfected with the AR expression plasmid and the ARE-luciferase reporter plasmid using a suitable transfection reagent.[10][11]
-
Treatment: After an incubation period to allow for plasmid expression, the cells are treated with a fixed concentration of the androgen agonist (e.g., 0.1 nM DHT) alone or in combination with increasing concentrations of the test antagonist (this compound or bicalutamide).[10]
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for AR-mediated transcription of the luciferase gene.[10]
-
Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Activity Measurement: The luciferase assay reagent, containing the substrate luciferin, is added to the cell lysates, and the resulting luminescence is measured using a luminometer.[12] If a control plasmid was used, its activity is also measured.
-
Data Analysis: The luciferase activity is normalized to the control reporter activity or total protein concentration. The percentage of inhibition of androgen-induced luciferase activity is plotted against the concentration of the antagonist. The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the androgen-induced response, is determined from the dose-response curve.
Conclusion
The in vitro data strongly suggest that this compound is a more potent antagonist of the androgen receptor than bicalutamide. This is supported by its lower IC50 and higher relative binding affinity values in both receptor binding and functional reporter gene assays. Researchers and drug development professionals should consider these differences in potency when designing experiments and interpreting results. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other novel antiandrogen compounds.
References
- 1. Pharmacology of this compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Bicalutamide - Wikipedia [en.wikipedia.org]
- 5. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
Validation of an Antiandrogenic Activity Assay for Cyproterone Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of assays used to validate the antiandrogenic activity of cyproterone acetate, a synthetic steroidal antiandrogen and progestin. It details the performance of this compound in both in vitro and in vivo assays and compares its activity with other well-known antiandrogenic compounds, namely flutamide and bicalutamide. This information is intended to assist researchers in the selection and application of appropriate assays for the evaluation of antiandrogenic compounds.
Mechanism of Action: A Dual Approach to Androgen Suppression
This compound exerts its antiandrogenic effects through two primary mechanisms. Firstly, it acts as a competitive antagonist of the androgen receptor (AR), directly blocking the binding of androgens like testosterone and dihydrotestosterone (DHT) to the receptor. Secondly, it possesses potent progestogenic activity, which leads to a negative feedback effect on the hypothalamic-pituitary-gonadal axis. This results in the suppression of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH), ultimately reducing the production of testosterone.[1]
dot
References
Cyproterone Acetate vs. Spironolactone: A Comparative Analysis of Androgen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of cyproterone acetate (CPA) and spironolactone, two steroidal antiandrogens, focusing on their binding characteristics to the androgen receptor (AR). The information presented herein is intended to assist researchers, scientists, and professionals in drug development in understanding the nuances of these two compounds in the context of their interaction with the AR. This analysis is based on in vitro experimental data from androgen receptor binding assays.
Quantitative Comparison of Androgen Receptor Binding
The binding affinity of a compound to its receptor is a critical determinant of its potency. In the case of androgen receptor antagonists, a lower IC50 (half-maximal inhibitory concentration) or a higher relative binding affinity (RBA) generally indicates a more potent ability to displace androgens from the AR. The following table summarizes the key quantitative data from comparative androgen receptor binding assays for this compound and spironolactone.
| Compound | IC50 (nM) | Relative Binding Affinity (RBA) vs. DHT (100%) | Reference |
| This compound | 24 | 11.5% | [1][2] |
| Spironolactone | 67 | 2.70% | [1][2][3] |
| Dihydrotestosterone (DHT) | 3 | 100% | [1] |
IC50 values represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled androgen to the androgen receptor. A lower IC50 value indicates a higher binding affinity. RBA is expressed as a percentage of the binding affinity of the potent endogenous androgen, dihydrotestosterone (DHT).
The data clearly indicates that this compound possesses a significantly higher binding affinity for the androgen receptor compared to spironolactone. The IC50 value for this compound is nearly three times lower than that of spironolactone, and its relative binding affinity is over four times greater[1][2].
Mechanism of Action: Competitive Antagonism
Both this compound and spironolactone function as competitive antagonists of the androgen receptor[1][4]. This means they bind to the same site on the AR as endogenous androgens like testosterone and dihydrotestosterone (DHT). By occupying the receptor, they prevent the natural ligands from binding and activating the receptor, thereby inhibiting the downstream signaling pathways that lead to androgenic effects.
Androgen signaling pathway and antagonist action.
Experimental Protocols: Androgen Receptor Competitive Binding Assay
The following section outlines a typical protocol for an in vitro androgen receptor competitive binding assay, a common method used to determine the binding affinity of compounds like this compound and spironolactone. This protocol is a generalized representation based on established methodologies[5][6][7].
Objective: To determine the relative binding affinity of test compounds (this compound and spironolactone) for the androgen receptor by measuring their ability to displace a radiolabeled androgen.
Materials:
-
Androgen Receptor Source: Cytosol prepared from the ventral prostate of rats[6].
-
Radioligand: Tritiated methyltrienolone ([³H]-R1881), a synthetic high-affinity androgen[6].
-
Test Compounds: this compound and spironolactone, dissolved in a suitable solvent (e.g., DMSO).
-
Reference Compound: Dihydrotestosterone (DHT) for establishing a standard curve.
-
Assay Buffer: Tris-HCl buffer containing EDTA, dithiothreitol (DTT), and molybdate.
-
Scintillation Cocktail: For measuring radioactivity.
-
Multi-well plates: 96-well or 384-well plates.
-
Filtration apparatus: To separate bound from free radioligand.
-
Liquid scintillation counter: To measure radioactivity.
Procedure:
-
Preparation of Receptor Cytosol:
-
Excise ventral prostates from rats and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed to obtain the cytosolic fraction (supernatant) containing the androgen receptors.
-
Determine the protein concentration of the cytosol using a standard protein assay.
-
-
Competitive Binding Assay:
-
In each well of the microplate, add a fixed amount of the receptor cytosol preparation.
-
Add increasing concentrations of the unlabeled test compound (this compound or spironolactone) or the reference compound (DHT).
-
Add a fixed concentration of the radioligand ([³H]-R1881).
-
Incubate the plates at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
After incubation, separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters. The filters will trap the larger receptor-ligand complexes while allowing the smaller, unbound radioligand to pass through.
-
-
Measurement of Radioactivity:
-
Wash the filters to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The amount of radioactivity on the filter is proportional to the amount of radioligand bound to the receptor.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100.
-
Workflow for a competitive androgen receptor binding assay.
Conclusion
Based on the available in vitro data, this compound demonstrates a superior binding affinity to the androgen receptor when compared to spironolactone. This higher affinity suggests that, on a molar basis, CPA is a more potent direct antagonist of the androgen receptor. This information is crucial for researchers investigating androgen-dependent pathways and for professionals involved in the development of new therapeutic agents targeting the androgen receptor. The choice between these two compounds in a research or clinical setting will, however, depend on a multitude of factors beyond just receptor binding, including pharmacokinetic profiles, off-target effects, and the specific application.
References
- 1. Pharmacology of this compound - Wikipedia [en.wikipedia.org]
- 2. File:Androgen receptor antagonistic potency of spironolactone, this compound, and flutamide in male rats.png - Wikimedia Commons [commons.wikimedia.org]
- 3. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 4. Mode of spironolactone anti-androgenic action: inhibition of androstanolone binding to rat prostate androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide: Enzalutamide and Cyproterone Acetate in Prostate Cancer Therapy
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the second-generation antiandrogen, enzalutamide, and the first-generation agent, cyproterone acetate. This document synthesizes available data to contrast their mechanisms, efficacy, and safety profiles, and explores the hypothetical basis for their combined use in the absence of direct synergistic studies.
While the concurrent use of this compound and enzalutamide has not been clinically evaluated for synergistic effects, an understanding of their individual properties is crucial for contextualizing their roles in prostate cancer treatment. This guide offers a comparative analysis based on existing preclinical and clinical data for each compound.
Comparative Analysis of this compound and Enzalutamide
The following tables summarize the key characteristics, efficacy data from pivotal clinical trials, and safety profiles of this compound and enzalutamide.
Table 1: General Characteristics
| Feature | This compound | Enzalutamide |
| Drug Class | Steroidal Antiandrogen | Nonsteroidal Antiandrogen |
| Generation | First-Generation | Second-Generation |
| Mechanism of Action | Competitive androgen receptor (AR) antagonist; Progestogenic activity leading to central suppression of testosterone production.[1][2][3][4][5][6] | Potent AR signaling inhibitor; prevents AR nuclear translocation, DNA binding, and coactivator recruitment.[7][8][9][10] |
| AR Agonist Potential | Partial agonist activity reported. | No known agonist properties.[11] |
Table 2: Efficacy in Prostate Cancer
| Parameter | This compound | Enzalutamide |
| Monotherapy Efficacy | Effective in some patients, but trials have not demonstrated prolonged survival when combined with castration.[3] | As monotherapy in a phase II study for hormone-naïve patients, 92.5% achieved a PSA decline of ≥80% at week 25.[12][13] |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) - Post-Chemotherapy (AFFIRM Trial) | Not applicable; not a standard of care in this setting. | Median overall survival of 18.4 months vs. 13.6 months for placebo.[7][12][14][15] |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) - Chemotherapy-Naïve (PREVAIL Trial) | Not applicable; not a standard of care in this setting. | Significantly reduced the risk of radiographic progression and death compared to placebo.[7][12][13][14][15] |
| PSA Response | Can lower PSA, but may not prevent testosterone flare with LHRH agonists.[16] | In the PREVAIL trial, a PSA decline of ≥50% was seen in 78% of patients.[17] |
Table 3: Safety and Tolerability Profile
| Adverse Event Profile | This compound | Enzalutamide |
| Common Side Effects | Gynecomastia, feminization, fatigue, depression, weight gain, elevated liver enzymes, sexual dysfunction.[1][18][19] | Fatigue, musculoskeletal pain, diarrhea, hot flashes, headache, hypertension.[9][11][20][21] |
| Serious Adverse Events | Blood clots, liver damage (including hepatitis and liver failure), adrenal insufficiency upon abrupt withdrawal from high doses.[1][22] | Seizures (rare), posterior reversible encephalopathy syndrome (PRES), ischemic heart disease.[9][11][23] |
| Cardiovascular Risk | Can cause cardiovascular side effects at very high doses in older men.[1] | Associated with an increased risk of hypertension.[11] |
| Drug Interactions | Metabolized by CYP3A4, potential for interactions.[5] | Potent enzyme inducer (CYP3A4, CYP2C9, CYP2C19), high potential for drug interactions.[7][9] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms by which this compound and enzalutamide inhibit androgen receptor signaling are visualized below.
Experimental Protocols for Assessing Synergy
In the absence of direct studies, a hypothetical experimental workflow for assessing the synergistic effects of this compound and enzalutamide in a preclinical setting is outlined below. Such a protocol would be essential to establish any potential benefit of this combination.
Preclinical Assessment Workflow
Detailed Methodologies for Key Experiments:
-
Cell Viability and Combination Index (CI) Assays: Prostate cancer cell lines (e.g., LNCaP for androgen-sensitive, C4-2 for castration-resistant) would be cultured. Cells would be treated with a range of concentrations of this compound and enzalutamide, both individually and in combination at fixed ratios. Cell viability would be assessed after a defined period (e.g., 72 hours) using a standard method like the MTT assay. The results would be used to calculate the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blot Analysis: To investigate the mechanistic basis of any observed synergy, protein expression levels of key components of the androgen receptor signaling pathway would be analyzed. Following treatment of prostate cancer cells with the individual drugs and their combination, cell lysates would be subjected to SDS-PAGE and immunoblotting for proteins such as the androgen receptor, PSA, and downstream proliferation markers (e.g., Ki-67).
-
In Vivo Xenograft Studies: Male immunodeficient mice (e.g., NOD/SCID) would be surgically castrated and subcutaneously inoculated with prostate cancer cells. Once tumors are established, mice would be randomized into treatment groups: vehicle control, this compound alone, enzalutamide alone, and the combination. Tumor volume and mouse body weight would be measured regularly. Serum would be collected periodically to measure PSA levels. The study would continue until tumors reach a predetermined size or for a specified duration to assess survival. At the end of the study, tumors and major organs would be collected for histopathological and molecular analysis.
Discussion and Future Outlook
The rationale for combining a first-generation steroidal antiandrogen like this compound with a second-generation nonsteroidal agent such as enzalutamide is not immediately apparent from their known mechanisms of action. Enzalutamide provides a more comprehensive blockade of the androgen receptor signaling pathway than this compound.[7][8][9][10] Furthermore, the partial agonist activity of this compound could potentially be counterproductive in the context of the complete antagonism sought with enzalutamide.
Given the significant advancements in androgen receptor-targeted therapies, with second-generation agents like enzalutamide and abiraterone acetate becoming the standard of care in various stages of advanced prostate cancer, the clinical utility of older agents like this compound has diminished in many regions.[12][14][15] Future research is more likely to focus on combining enzalutamide with other classes of drugs, such as PARP inhibitors, immunotherapies, or radioligand therapies, to overcome resistance and improve patient outcomes.[24][25]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Cyproterone. A review of its pharmacology and therapeutic efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of this compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. urology-textbook.com [urology-textbook.com]
- 8. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 9. Enzalutamide - Wikipedia [en.wikipedia.org]
- 10. Evidence for the efficacy of enzalutamide in postchemotherapy metastatic castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancercareontario.ca [cancercareontario.ca]
- 12. An update on enzalutamide in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An update on enzalutamide in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Effectiveness of this compound in achieving castration and preventing luteinizing hormone releasing hormone analogue induced testosterone surge in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. What are the side effects of this compound? [synapse.patsnap.com]
- 19. Side effects of this compound - Wikipedia [en.wikipedia.org]
- 20. Enzalutamide: MedlinePlus Drug Information [medlineplus.gov]
- 21. cancerresearchuk.org [cancerresearchuk.org]
- 22. aapharma.ca [aapharma.ca]
- 23. Enzalutamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 24. youtube.com [youtube.com]
- 25. New combination mestastatic prostate cancer [vhio.net]
A Comparative Analysis of Cyproterone Acetate and Finasteride on 5-Alpha Reductase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of cyproterone acetate and finasteride, focusing on their interactions with the 5-alpha reductase enzyme. The information presented is intended to support research and development efforts in the field of androgen-related disorders.
Introduction
This compound and finasteride are two synthetic steroids utilized in the management of androgen-dependent conditions. While both compounds ultimately reduce the effects of androgens, they achieve this through distinct primary mechanisms. Finasteride is a specific inhibitor of the 5-alpha reductase enzyme, which is responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT). In contrast, this compound's principal mode of action is the blockade of the androgen receptor (AR), thereby preventing testosterone and DHT from exerting their biological effects. Evidence for direct, significant inhibition of 5-alpha reductase by this compound is limited and not considered its primary therapeutic action.
Mechanism of Action
Finasteride is a potent and specific competitive inhibitor of the 5-alpha reductase enzyme, with a significantly higher affinity for the type II isozyme.[1] The inhibition of 5-alpha reductase by finasteride prevents the conversion of testosterone to dihydrotestosterone, leading to a significant reduction in circulating and tissue levels of DHT.[2]
This compound , conversely, is a potent competitive antagonist of the androgen receptor.[3] It directly blocks testosterone and DHT from binding to the AR, thus inhibiting the downstream signaling pathways responsible for androgenic effects.[4] While some studies have suggested a potential weak inhibitory effect on 5-alpha reductase, this is not its primary and well-established mechanism of action.[4]
Quantitative Data Comparison
The following tables summarize the available quantitative data for finasteride and this compound, highlighting their differing primary targets.
Table 1: 5-Alpha Reductase Inhibition
| Compound | Target Enzyme | IC50 | Reference |
| Finasteride | 5-Alpha Reductase Type II | 4.2 nM | [1] |
| This compound | 5-Alpha Reductase | Not well-established; considered a weak inhibitor | [4] |
Table 2: Androgen Receptor Binding Affinity
| Compound | Target Receptor | IC50 | Reference |
| Finasteride | Androgen Receptor | Does not significantly bind | [5] |
| This compound | Androgen Receptor | 7.1 nM | [3] |
Experimental Protocols
5-Alpha Reductase Inhibition Assay (In Vitro)
A common method to determine the inhibitory potential of compounds on 5-alpha reductase involves the use of rat liver or prostate microsomes as a source of the enzyme.
Enzyme Preparation:
-
Prostate or liver tissue from male Sprague-Dawley rats is homogenized in a buffer solution (e.g., 20 mM potassium phosphate, 1 mM EDTA, 0.25 M sucrose, pH 6.5).
-
The homogenate is centrifuged at a low speed (e.g., 3,000 x g) to remove cellular debris.
-
The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 105,000 x g) to pellet the microsomal fraction.
-
The microsomal pellet is resuspended in a suitable buffer and stored at -80°C until use.
Inhibition Assay:
-
The reaction mixture is prepared in a buffer (e.g., 40 mM potassium phosphate, pH 6.5) containing the microsomal enzyme preparation.
-
The test compound (e.g., finasteride or this compound) is added at various concentrations.
-
The reaction is initiated by the addition of the substrate, [1,2,6,7-³H]-testosterone, and the cofactor, NADPH.
-
The mixture is incubated at 37°C for a specified period (e.g., 30-60 minutes).
-
The reaction is terminated by the addition of a quenching solution (e.g., a mixture of organic solvents like ethyl acetate and methanol).
-
The steroids are extracted and separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of radiolabeled dihydrotestosterone produced is quantified using a scintillation counter.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.
Signaling Pathway Diagrams
Caption: Androgen signaling pathway.
Caption: Drug mechanisms of action.
Caption: 5-alpha reductase assay workflow.
Clinical Efficacy Comparison
Clinical studies, particularly in the context of hirsutism, have compared the efficacy of finasteride and this compound (often in combination with ethinyl estradiol). One study found that while both treatments were effective in reducing hirsutism scores, the combination of this compound and ethinyl estradiol appeared to be more effective in the long-term treatment of hirsute women.[1] Another study concluded that finasteride and a combination of this compound and ethinyl estradiol were equally effective in decreasing hirsutism, despite having significantly different effects on serum hormone levels.[5] These clinical findings reflect the different primary mechanisms of the drugs, with this compound's dual action as an androgen receptor blocker and a progestin (leading to reduced gonadotropin secretion and thus lower testosterone production) contributing to its clinical effects.
Conclusion
Finasteride is a highly specific and potent inhibitor of 5-alpha reductase type II, making it a targeted therapy for reducing DHT levels. This compound, on the other hand, is a potent androgen receptor antagonist with a different primary mechanism of action. While there is some suggestion of a weak 5-alpha reductase inhibitory effect, it is not considered its main therapeutic pathway. For researchers and drug development professionals, the choice between these compounds or the development of new analogues will depend on the desired therapeutic target within the androgen signaling cascade. Finasteride is a clear choice for specific 5-alpha reductase inhibition, while this compound offers a broader anti-androgenic effect at the receptor level.
References
- 1. Comparison of this compound plus ethinyl estradiol and finasteride in the treatment of hirsutism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound or spironolactone in lowering testosterone concentrations for transgender individuals receiving oestradiol therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound - Wikipedia [en.wikipedia.org]
- 4. Finasteride versus this compound-estrogen regimens in the treatment of hirsutism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and 5α-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes [mdpi.com]
Unmasking the Off-Target Effects of Cyproterone Acetate on Glucocorticoid Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cyproterone acetate's (CPA) off-target effects on the glucocorticoid receptor (GR). Supported by experimental data, this document delves into the binding affinity, functional activity, and in vivo consequences of CPA's interaction with GR, offering a comparative analysis with other relevant compounds.
This compound, a synthetic steroidal antiandrogen and progestin, is primarily utilized for its potent androgen-suppressing properties. However, its structural similarity to steroid hormones leads to off-target interactions, most notably with the glucocorticoid receptor. Understanding these effects is crucial for a comprehensive assessment of its pharmacological profile and for the development of more selective therapeutic agents.
Comparative Analysis of Glucocorticoid Receptor Interactions
Experimental data reveals that this compound acts as a competitive antagonist at the glucocorticoid receptor. Its binding affinity and functional potency have been compared with the well-characterized GR antagonist mifepristone (RU486) and the agonist dexamethasone.
Quantitative Data Summary
| Compound | Receptor | Assay Type | Value | Unit | Reference |
| This compound | Glucocorticoid Receptor (GR) | Binding Affinity (Kd) | 15-70 | nM | [1] |
| Glucocorticoid Receptor (GR) | Competitive Antagonism (Ki) | 10-30 | nM | [1] | |
| Androgen Receptor (AR) | Antagonist Activity (IC50) | 7.1 | nM | [2] | |
| Mifepristone (RU486) | Glucocorticoid Receptor (GR) | Binding Affinity (Kd) | 15-70 | nM | [1] |
| Glucocorticoid Receptor (GR) | Competitive Antagonism (Ki) | 10-30 | nM | [1] | |
| Dexamethasone | Glucocorticoid Receptor (GR) | Agonist Activity | - | - | [1] |
Note: Lower Kd, Ki, and IC50 values indicate higher binding affinity or potency.
Studies indicate that while this compound and mifepristone have similar binding affinities for the glucocorticoid receptor, mifepristone is a more potent antagonist in functional assays.[1] In osteosarcoma cells, RU486 demonstrated a higher potency than CPA in preventing dexamethasone-induced GR transactivation.[1] The mechanism of CPA's antagonism is suggested to be "passive," as it lacks the bulky side chain found in RU486 that actively displaces a key helix in the receptor's ligand-binding domain.[1]
In Vivo and Clinical Implications
The interaction of this compound with the glucocorticoid receptor has observable in vivo effects, primarily impacting the hypothalamic-pituitary-adrenal (HPA) axis.
-
Adrenal Suppression: Studies in rats have shown that CPA can lead to a significant decrease in adrenal weight and plasma corticosterone levels, suggesting a suppressive effect on the HPA axis.[3][4]
-
Glucocorticoid-like Activity: In mice, this compound has been observed to exert a corticoid-like effect on adrenal and spleen weight, with an estimated potency of about one-fifth that of prednisone.[5]
-
Human Studies: In humans, long-term treatment with CPA has been associated with partial suppression of the pituitary-adrenal axis.[6][7] While basal cortisol levels may be reduced, the axis generally remains responsive to stress.[6] Some studies in children with precocious puberty treated with CPA reported depressed plasma cortisol concentrations and an abolished diurnal rhythm.[8]
Comparison with Other Anti-Androgens
When compared to other anti-androgens, this compound's glucocorticoid activity is a distinguishing feature.
-
Flutamide: This nonsteroidal anti-androgen is considered to have pure antiandrogenic activity with no associated glucocorticoid effects.[3]
-
Megestrol Acetate: Similar to CPA, megestrol acetate exhibits glucocorticoid activity, as indicated by the inhibition of adrenal weight in animal studies.[3]
-
Spironolactone: While primarily a mineralocorticoid receptor antagonist with anti-androgenic properties, its glucocorticoid receptor interactions are less pronounced than those of CPA.[9]
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
Whole-Cell Glucocorticoid Receptor Binding Assay
This protocol is designed to determine the binding affinity (Kd) of a ligand and the inhibitory constant (Ki) of a competitor for the glucocorticoid receptor in a whole-cell preparation.
Materials:
-
Cells expressing the glucocorticoid receptor (e.g., A549, HeLa)
-
Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)
-
Unlabeled test compounds (this compound, mifepristone, dexamethasone)
-
Binding buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid and vials
-
Scintillation counter
-
Filtration apparatus with glass fiber filters
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. Harvest and wash the cells with ice-cold binding buffer. Resuspend the cells to a final concentration of 1-5 x 10⁶ cells/mL.
-
Assay Setup: In a series of tubes, add a constant concentration of radiolabeled glucocorticoid.
-
Competition: To separate sets of tubes, add increasing concentrations of the unlabeled competitor (e.g., this compound) or the unlabeled agonist (for saturation binding). Include a tube with a high concentration of unlabeled agonist to determine non-specific binding.
-
Incubation: Add the cell suspension to each tube, mix gently, and incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
For saturation binding, plot the specific binding (total binding minus non-specific binding) against the concentration of the radiolabeled ligand to determine the Kd and Bmax (maximum number of binding sites).
-
For competition binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Glucocorticoid Receptor Reporter Gene Assay
This assay measures the functional activity of compounds as agonists or antagonists of the glucocorticoid receptor by quantifying the expression of a reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Expression vector for the human glucocorticoid receptor
-
Reporter vector containing a glucocorticoid response element (GRE) upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (dexamethasone, this compound)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the glucocorticoid receptor expression vector and the GRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. A co-transfection with a vector expressing a control reporter gene (e.g., Renilla luciferase) is recommended for normalization.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds.
-
Agonist mode: Add increasing concentrations of the test compound.
-
Antagonist mode: Add a fixed concentration of a known agonist (e.g., dexamethasone at its EC50) along with increasing concentrations of the test compound (e.g., this compound).
-
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. If a control reporter was used, measure its activity as well.
-
Data Analysis: Normalize the firefly luciferase activity to the control reporter activity.
-
Agonist mode: Plot the normalized luciferase activity against the log concentration of the test compound to determine the EC50.
-
Antagonist mode: Plot the percentage of inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
-
References
- 1. Glucocorticoid receptor antagonism by this compound and RU486 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Comparison of the antiandrogenic/androgenic activities of flutamide, this compound and megestrol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of cyproterone and this compound on the adrenal gland in the rat: studies in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corticosteroid-like effect of cyproterone and this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term effects of this compound on the pituitary adrenal axis in adult women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of this compound on adrenal cortical function in children with precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound or spironolactone in lowering testosterone concentrations for transgender individuals receiving oestradiol therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cyproterone Acetate and Dutasteride in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two prominent anti-androgenic compounds, cyproterone acetate and dutasteride, based on available data from preclinical animal studies. While direct head-to-head comparative studies in animal models are limited in the public domain, this document synthesizes findings from individual studies to offer insights into their respective mechanisms of action, pharmacological effects, and the experimental designs used to evaluate them.
Mechanism of Action: A Tale of Two Pathways
This compound (CPA) and dutasteride employ distinct strategies to mitigate the effects of androgens, primarily testosterone and its more potent metabolite, dihydrotestosterone (DHT).
This compound (CPA) is a dual-action anti-androgen.[1] Firstly, it acts as a competitive antagonist at the androgen receptor (AR), directly preventing testosterone and DHT from binding and exerting their cellular effects.[2][3] Secondly, CPA possesses potent progestational activity, which creates a negative feedback loop on the hypothalamic-pituitary-gonadal axis. This leads to reduced secretion of luteinizing hormone (LH) and a subsequent decrease in testicular testosterone production.[3][4]
Dutasteride , on the other hand, is a potent inhibitor of the 5α-reductase enzyme.[5][6] This enzyme is responsible for the conversion of testosterone to DHT.[7] Dutasteride is notable for its inhibition of both type I and type II isoforms of 5α-reductase, leading to a significant and sustained reduction in circulating and tissue levels of DHT.[8][9] Unlike CPA, dutasteride does not directly block the androgen receptor and can lead to an increase in serum testosterone levels due to the blockage of its conversion pathway.[8]
Comparative Summary of Pharmacological Properties
The following table summarizes the key characteristics of this compound and dutasteride based on available literature.
| Feature | This compound | Dutasteride |
| Drug Class | Steroidal Anti-androgen, Progestin | 5α-Reductase Inhibitor |
| Primary Mechanism | Androgen receptor antagonist; suppresses testosterone production.[2][3] | Inhibits 5α-reductase (Type I & II), blocking testosterone to DHT conversion.[8][9] |
| Effect on Testosterone | Decreases serum levels.[3] | May increase serum levels.[8] |
| Effect on DHT | Indirectly reduces by lowering testosterone precursor. | Directly and substantially reduces serum and tissue levels (up to 98%).[8] |
| Key Investigated Areas in Animal Models | Prostate gland effects, hair loss.[10][11] | Benign prostatic hyperplasia (BPH), prostate cancer progression, hair loss, erectile physiology.[12][13][14] |
Preclinical Data from Animal Models
Effects on Prostate Tissue
A study in adult male rats demonstrated that this compound has a strong inhibitory effect on the prostate and seminal vesicles.[10] In a transgenic mouse model of prostate cancer (Large probasin-large T antigen mice), dutasteride was shown to significantly decrease the increase in prostate weight induced by the transgene.[12] The study also noted that dutasteride treatment led to an increase in apoptosis within the dorsolateral prostate.[12]
| Parameter | Animal Model | This compound | Dutasteride |
| Prostate Weight Reduction | Adult Male Rats | Strong inhibitory effect[10] | Not directly compared |
| Prostate Weight Reduction | LPB-Tag Transgenic Mice | Not directly compared | Greatly decreased transgene-induced increase[12] |
| Induction of Apoptosis in Prostate | LPB-Tag Transgenic Mice | Not directly compared | Increased apoptotic bodies and TUNEL staining[12] |
Effects on Hair Growth
This compound has been studied in the androchronogenetic alopecia mouse model, where it was evaluated for its effect on hair loss.[11] While dutasteride is used for androgenetic alopecia in humans, specific quantitative data from head-to-head animal studies on hair growth was not found in the initial search. However, various animal models, including the C57BL/6 and C3H mouse, are commonly used for hair growth research.[14]
Experimental Protocols in Animal Studies
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of experimental protocols from representative studies for each compound.
This compound: Prostate Inhibition Study
-
Animal Model: Adult male rats.[10]
-
Objective: To assess the inhibitory effects of CPA on the ventral prostate and seminal vesicles in comparison to other anti-androgens like flutamide and megestrol acetate.[10]
-
Methodology: Intact adult rats were administered the compounds, and the primary endpoints were the weight and histological changes in the target organs.[10] The study also measured the weight of the adrenal glands to assess potential glucocorticoid-like activity.[10]
Dutasteride: Prostate Cancer Progression Study
-
Animal Model: Large probasin-large T antigen (LPB-Tag) transgenic mice, which spontaneously develop prostate cancer.[12]
-
Objective: To determine if dutasteride could prevent or delay prostate growth and the development of neoplastic changes.[12]
-
Methodology: Mice were treated with dutasteride for either 4 or 8 weeks. The prostate and seminal vesicles were then collected and weighed.[12] Further analyses included measuring 5α-reductase activity, DNA and protein content, and assessing the rate of apoptosis through TUNEL staining.[12] The study also evaluated the effect on androgen-responsive muscles to assess systemic anti-androgenic effects.[12]
General Workflow for Evaluating Anti-Androgens in Animal Models
The following diagram illustrates a generalized workflow for preclinical studies investigating the efficacy of anti-androgenic compounds in animal models of prostate disease or hair loss.
Caption: Generalized Experimental Workflow for Preclinical Anti-Androgen Studies.
Signaling Pathways
The distinct mechanisms of this compound and dutasteride are best understood by visualizing their points of intervention in the androgen signaling pathway.
This compound Signaling Pathway
Caption: this compound's dual mechanism of action.
Dutasteride Signaling Pathway
Caption: Dutasteride's inhibition of DHT production.
Conclusion
This compound and dutasteride represent two distinct and effective classes of anti-androgenic compounds. CPA offers a dual approach by both blocking the androgen receptor and reducing testosterone synthesis, while dutasteride provides a targeted and potent inhibition of DHT production. The choice between these compounds in a research or drug development setting will depend on the specific scientific question being addressed, the desired pharmacological profile, and the animal model being utilized. Further head-to-head preclinical studies would be invaluable in providing a more direct comparison of their efficacy and safety profiles in various models of androgen-dependent conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of this compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Dutasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Dutasteride? [synapse.patsnap.com]
- 8. Dutasteride - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. Effect of this compound in comparison to flutamide and megestrol acetate on the ventral prostate, seminal vesicle, and adrenal glands of adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of testosterone, this compound, and minoxidil on hair loss in the androchronogenetic alopecia mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of dutasteride on prostate growth in the large probasin-large T antigen mouse model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The corpus cavernosum after treatment with dutasteride or finasteride: A histomorphometric study in a benign prostatic hyperplasia rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hair loss and regeneration performed on animal models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Cyproterone Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of cyproterone acetate, a synthetic steroidal antiandrogen and progestin. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, quality control of pharmaceutical formulations, and bioequivalence studies. This document outlines the experimental protocols and performance characteristics of several common techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and Derivative Spectrophotometry, with supporting data from published studies.
Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure the reliability and comparability of results, especially when methods are transferred between laboratories or when different techniques are used within a study.[1][2] A generalized workflow for this process is illustrated below.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended application. The following table summarizes the key performance characteristics of different methods based on published data.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC | Derivative Spectrophotometry |
| Linearity Range | 200 - 600 ng/mL[3] | 0.1 - 50.0 ng/mL[4] | 250 - 4000 ng/spot[5] | 0.5 - 6 mg/100 mL[6] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | 0.1 ng/mL[4] | Not explicitly stated | 0.5 mg/100 mL[6] |
| Precision (Intra-day) | Good[3] | 1.8 - 5.6%[4] | RSD 1.49%[5] | Not explicitly stated |
| Precision (Inter-day) | Not explicitly stated | 2.2 - 5.55%[4] | Not explicitly stated | Not explicitly stated |
| Accuracy | 98.25 - 99.17% recovery[3] | 92.0 - 99.4%[4] | Good[5] | Not explicitly stated |
| Primary Application | Quality control of pharmaceuticals[7][8][9] | Bioanalysis (plasma samples), pharmacokinetic studies[4][10][11] | Quantification in tablets[5] | Simultaneous determination in multi-component formulations[6][12] |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the analysis of this compound in pharmaceutical dosage forms due to its simplicity, accuracy, and precision.[7][8]
-
Instrumentation : A standard HPLC system equipped with a UV detector is used.[9][13]
-
Chromatographic Conditions :
-
Mobile Phase : A mixture of acetonitrile and water (e.g., 60:40 v/v) is commonly used.[8][9][13][14] The mobile phase should be filtered and degassed prior to use.[9][14]
-
Detection Wavelength : UV detection is performed at wavelengths ranging from 214 nm to 280 nm, with 254 nm also being common.[3][8][9][13][14]
-
Injection Volume : Typically 20 µL.[13]
-
Sample Preparation (for tablets) :
-
A specific number of tablets (e.g., 10 or 20) are weighed and finely powdered.[13]
-
A portion of the powder equivalent to a single tablet's dose is transferred to a volumetric flask.[13]
-
The mobile phase is added, and the mixture is sonicated to dissolve the active ingredient.[13][14]
-
The solution is then diluted to the mark with the mobile phase, mixed well, and filtered.[13] An aliquot of the clear filtrate is injected into the HPLC system.[14]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical assays due to its high sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in biological matrices like human plasma.[4][11]
-
Instrumentation : An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure photoionization (APPI) source.[4][10]
-
Chromatographic Conditions :
-
Mass Spectrometry Conditions :
-
Sample Preparation (for human plasma) :
-
Protein Precipitation : To a small volume of plasma (e.g., 100 µL), an internal standard is added, followed by a protein precipitating agent like acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[11]
-
Liquid-Liquid Extraction (LLE) : An alternative to protein precipitation, LLE involves adding an extraction solvent (e.g., diethyl ether or ethyl acetate) to the plasma sample. After vortexing and centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[16]
-
The final prepared sample is then injected into the LC-MS/MS system.[11][16]
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simple, rapid, and cost-effective method for the quantification of this compound in tablet formulations.[5]
-
Instrumentation : HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.
-
Chromatographic Conditions :
-
Sample Preparation (for tablets) :
-
Twenty tablets are weighed and powdered.[5]
-
An amount of powder equivalent to a specific dose of this compound is extracted with a mixture of chloroform and methanol (1:1 v/v) in an ultrasonic bath.[5]
-
The extract is then filtered or centrifuged, and the supernatant is spotted onto the HPTLC plate.[5]
-
Derivative Spectrophotometry
Derivative spectrophotometry is a useful technique for the simultaneous determination of this compound in multi-component mixtures, as it can resolve overlapping spectra.[6]
-
Instrumentation : A UV-Visible spectrophotometer capable of recording derivative spectra.
-
Methodology :
-
The zero-order absorption spectra of the sample solutions are recorded over a specific wavelength range.
-
Derivative spectra (e.g., first or third derivative) are then generated.[6]
-
Quantification is achieved using the zero-crossing technique, where the concentration of one component is determined at a wavelength where the derivative spectrum of the other component crosses the zero axis.[6]
-
-
Sample Preparation :
-
For tablets, a procedure similar to that for HPLC is followed to obtain a clear solution of the drug in a suitable solvent (e.g., methanol).
-
The final solution is then scanned in the spectrophotometer.
-
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. Simultaneous determination of this compound and ethinylestradiol in tablets by derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC method for the analysis of this compound in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A stability-indicating HPLC method to determine this compound in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Simultaneous spectrophotometric determination of this compound and estradiol valerate in pharmaceutical preparations by ratio spectra derivative and chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. academic.oup.com [academic.oup.com]
- 15. LC-MS Determination of this compound in Human Plasma andStu...: Ingenta Connect [ingentaconnect.com]
- 16. benchchem.com [benchchem.com]
Cyproterone Acetate: A Comparative Analysis of its Anti-Proliferative Effects on Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative effects of cyproterone acetate (CPA) across various cancer cell lines. The information is supported by experimental data from peer-reviewed studies, offering insights into its therapeutic potential and mechanisms of action.
This compound, a synthetic steroidal antiandrogen, has been a subject of interest in cancer research due to its ability to interfere with androgen receptor signaling, a key pathway in the development and progression of certain cancers, notably prostate cancer. This guide synthesizes findings on CPA's cytotoxic and anti-proliferative activities, presenting quantitative data, detailed experimental methodologies, and a visualization of the implicated signaling pathways.
Comparative Anti-Proliferative Activity of this compound
The efficacy of this compound in inhibiting cell proliferation varies significantly across different cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this comparison.
| Cell Line | Cancer Type | IC50 (mg/mL) | IC50 (µM)¹ | Observations |
| Tera-1 | Testicular Cancer | 0.221[1] | 530.3 | Highly sensitive to CPA-induced cytotoxicity.[1] |
| RAW 264.7 | Macrophage Cancer | 0.421[1] | 1009.6 | Moderately sensitive to CPA.[1] |
| WRL-68 | Normal Fetal Hepatic | 23.496[1] | 56358.8 | Significantly less sensitive, indicating a degree of selectivity for cancer cells.[1] |
| LNCaP | Prostate Cancer | - | - | At 10 nM, CPA was found to stimulate cell growth. |
| PC-3 | Prostate Cancer | - | - | CPA enhances TRAIL-induced apoptosis in this androgen receptor-negative cell line.[2] |
| DU145 | Prostate Cancer | - | - | CPA enhances TRAIL-induced apoptosis in this androgen receptor-negative cell line.[2] |
| MCF-7 | Breast Cancer | Not Available | Not Available | Data on the direct anti-proliferative IC50 of CPA in this cell line is not readily available in the reviewed literature. |
| MDA-MB-231 | Breast Cancer | Not Available | Not Available | Data on the direct anti-proliferative IC50 of CPA in this cell line is not readily available in the reviewed literature. |
¹Theoretical conversion based on a molecular weight of 416.9 g/mol . This is for comparative purposes and the original reported units are maintained for accuracy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound's anti-proliferative effects.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.
BrdU Assay for Cell Proliferation
The Bromodeoxyuridine (BrdU) assay is used to quantify cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle. Incorporated BrdU is then detected using a specific antibody.
Materials:
-
BrdU labeling reagent
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to a detectable enzyme or fluorophore)
-
Wash buffer
-
Substrate for the enzyme (if applicable)
-
96-well plates
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell type's doubling time.
-
Fixation and Denaturation: Remove the labeling medium, and add the fixing/denaturing solution to fix the cells and denature the DNA.
-
Antibody Incubation: Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Detection: Add the appropriate substrate to develop a colorimetric or fluorescent signal.
-
Quantification: Measure the signal using a microplate reader or visualize and count labeled cells using a fluorescence microscope.
Ki-67 Staining for Proliferation Index
Ki-67 is a nuclear protein associated with cellular proliferation. It is present during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in resting cells (G0). Ki-67 staining is a common immunohistochemical method to determine the growth fraction of a cell population.
Materials:
-
Cells grown on coverslips or slides
-
Fixation solution (e.g., 4% paraformaldehyde or cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody (anti-Ki-67)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with the chosen fixative and then permeabilize them to allow antibody entry.
-
Blocking: Block non-specific antibody binding with a blocking solution.
-
Antibody Staining: Incubate with the primary anti-Ki-67 antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells under a fluorescence microscope and determine the percentage of Ki-67-positive cells (proliferating cells) by counting the number of green-staining nuclei relative to the total number of DAPI-stained nuclei.
Signaling Pathways and Mechanisms of Action
This compound primarily exerts its anti-proliferative effects through its role as an androgen receptor (AR) antagonist. By competitively binding to the AR, CPA prevents the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the transcription of androgen-responsive genes that are crucial for cell growth and survival.
Below is a diagram illustrating the experimental workflow for assessing the anti-proliferative effects of CPA.
Caption: Workflow for assessing CPA's anti-proliferative effects.
The following diagram illustrates the key signaling pathways affected by CPA, leading to reduced cell proliferation and apoptosis.
References
comparative gene expression analysis after treatment with cyproterone acetate vs. other antiandrogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression effects following treatment with cyproterone acetate versus other commonly used antiandrogens, including bicalutamide, enzalutamide, and spironolactone. The information is compiled from publicly available research to support further investigation and drug development efforts.
Introduction and Mechanisms of Action
Antiandrogens are a cornerstone in the treatment of androgen-dependent conditions, most notably prostate cancer. They function by antagonizing the biological effects of androgens like testosterone and dihydrotestosterone (DHT). However, their mechanisms of action and, consequently, their impact on global gene expression, can differ significantly. Understanding these differences is crucial for optimizing therapeutic strategies and overcoming resistance.
-
This compound (CPA): A synthetic steroidal antiandrogen and potent progestin. Its primary mechanism involves competitive antagonism of the androgen receptor (AR).[1][2][3] Additionally, due to its progestogenic activity, CPA exerts negative feedback on the hypothalamic-pituitary-gonadal axis, suppressing the release of luteinizing hormone (LH) and subsequently reducing testosterone production.[4][5]
-
Bicalutamide: A first-generation non-steroidal antiandrogen (NSAA). It acts as a selective and competitive antagonist of the AR.[6] Unlike CPA, bicalutamide does not possess progestogenic activity and does not suppress testosterone synthesis; in fact, it can lead to an increase in testosterone levels by blocking androgen feedback at the pituitary.[6][7]
-
Enzalutamide: A second-generation NSAA that is a more potent AR inhibitor than bicalutamide.[8] It competitively inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs the binding of the AR to DNA.[9]
-
Spironolactone: Primarily known as a potassium-sparing diuretic and mineralocorticoid receptor antagonist. It also possesses antiandrogenic properties by acting as a competitive AR antagonist and by modestly inhibiting androgen synthesis.[10]
Comparative Analysis of Gene Expression
A study comparing LNCaP prostate cancer cells treated with bicalutamide versus 5-alpha-reductase inhibitors identified 312 differentially regulated genes upon bicalutamide treatment.[11] Key androgen-regulated genes such as KLK2 and TMPRSS2 were downregulated.[11] Another systematic comparison of bicalutamide, enzalutamide, apalutamide, and darolutamide using qPCR showed that while all compounds reduced AR-mediated gene transactivation, the cellular context (i.e., the specific cancer cell line) was a primary driver of the magnitude of the effect.[12]
The following table summarizes the general effects of these antiandrogens on well-established AR target genes, as inferred from multiple studies.
| Gene Symbol | Gene Name | This compound (Inferred) | Bicalutamide | Enzalutamide | Spironolactone (Inferred) |
| KLK3 (PSA) | Kallikrein-related peptidase 3 | Down-regulated | Down-regulated[7][11] | Down-regulated[9] | Down-regulated |
| TMPRSS2 | Transmembrane protease, serine 2 | Down-regulated | Down-regulated[11] | Down-regulated[9] | Down-regulated |
| FKBP5 | FK506 binding protein 5 | Down-regulated | Down-regulated | Down-regulated[9] | Down-regulated |
| NKX3-1 | NK3 homeobox 1 | Down-regulated | Down-regulated | Down-regulated | Down-regulated |
| AR | Androgen Receptor | Variable / Down[12] | Variable | Variable | Variable |
Note: Data for this compound and Spironolactone on specific gene expression changes are less defined in comparative transcriptomic studies and are largely inferred from their mechanism as AR antagonists.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental designs is essential for understanding the comparative effects of these antiandrogens.
Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical androgen receptor signaling pathway and highlights the points of intervention for the different classes of antiandrogens.
Caption: Simplified Androgen Receptor (AR) signaling pathway and antiandrogen intervention points.
Experimental Workflow for Comparative Transcriptomics
The diagram below outlines a typical experimental workflow for conducting a comparative gene expression analysis of different antiandrogens using RNA sequencing.
Caption: Workflow for comparative gene expression analysis of antiandrogens via RNA-Seq.
Experimental Protocols
This section provides a representative protocol for a comparative gene expression study using RNA sequencing, based on methodologies described in the literature.[3][13]
Objective: To compare the transcriptomic profiles of a prostate cancer cell line (e.g., LNCaP) after treatment with this compound, bicalutamide, enzalutamide, and spironolactone.
1. Cell Culture and Steroid Deprivation:
- Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO2 incubator.
- For steroid deprivation, switch the cells to RPMI-1640 medium without phenol red, supplemented with 5% charcoal-stripped FBS for 48-72 hours prior to treatment. This minimizes the baseline androgenic stimulation.
2. Antiandrogen Treatment:
- Seed the steroid-deprived cells into multi-well plates and allow them to adhere.
- Prepare stock solutions of this compound, bicalutamide, enzalutamide, and spironolactone in a suitable solvent (e.g., DMSO).
- Treat the cells with each antiandrogen at a predetermined concentration (e.g., 10 µM) or a vehicle control (DMSO). Each treatment condition should have at least three biological replicates.
- Incubate the treated cells for a specified duration (e.g., 24 or 48 hours).
3. RNA Extraction and Quality Control:
- Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
- Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
- Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Samples with a high RNA Integrity Number (RIN) score (e.g., >8) should be used for sequencing.
4. RNA Sequencing Library Preparation and Sequencing:
- Prepare RNA sequencing libraries from the high-quality total RNA samples. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription, and adapter ligation.
- Perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust differential expression analysis.
5. Bioinformatic Analysis:
- Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
- Alignment: Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
- Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
- Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated in each antiandrogen treatment group compared to the vehicle control.
- Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes to identify the biological processes and signaling pathways most affected by each antiandrogen.
Conclusion
While sharing the common goal of inhibiting androgen receptor signaling, this compound, bicalutamide, enzalutamide, and spironolactone exhibit distinct pharmacological profiles that likely translate to unique global gene expression signatures. This compound's dual action of AR antagonism and testosterone suppression suggests a potentially broader impact on androgen-dependent gene expression compared to non-steroidal antiandrogens that can increase testosterone levels. The higher potency of enzalutamide suggests a more profound inhibition of AR-target genes compared to first-generation agents.
The lack of direct, comprehensive comparative transcriptomic studies highlights a significant knowledge gap. The experimental framework provided in this guide offers a robust approach to address this gap, enabling a deeper understanding of the nuanced effects of these important therapeutics and paving the way for more personalized and effective treatments in androgen-driven diseases.
References
- 1. Androgen receptor signaling regulates the transcriptome of prostate cancer cells by modulating global alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSE110903 - RNA-seq profiling identifies Androgen Receptor-regulated genes in prostate cancer cells - OmicsDI [omicsdi.org]
- 3. RNA sequencing data of human prostate cancer cells treated with androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. refine.bio [refine.bio]
- 5. Differential modulation of the androgen receptor for prostate cancer therapy depends on the DNA response element - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel anti-androgen receptor signaling agents: Understanding the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abiraterone acetate versus bicalutamide in combination with gonadotropin releasing hormone antagonist therapy for high risk metastatic hormone sensitive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound or spironolactone in lowering testosterone concentrations for transgender individuals receiving oestradiol therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of gene expression in LNCaP prostate cancer cells after treatment with bicalutamide or 5-alpha-reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Cyproterone Acetate
For Immediate Implementation by Laboratory Professionals
The proper disposal of cyproterone acetate, a synthetic steroidal antiandrogen and progestin, is a critical component of laboratory safety and environmental responsibility. Due to its classification as a hazardous substance with potential carcinogenic and reproductive toxicity, stringent adherence to disposal protocols is mandatory to mitigate risks to both personnel and the aquatic environment.[1][2] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in compliance with safety and regulatory standards.
Hazard Profile of this compound
This compound is recognized for its potential health hazards, which necessitate careful handling and disposal. The compound is harmful if swallowed or in contact with skin and is toxic to aquatic life with long-lasting effects.[1] All personnel handling this substance must be thoroughly familiar with its hazard profile and the corresponding local, state, and federal disposal regulations.[1]
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] |
| Carcinogenicity | Suspected of causing cancer.[1][2] |
| Reproductive Toxicity | May damage fertility or the unborn child. May cause harm to breast-fed children.[1][2] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of all forms of this compound waste, including the pure compound, contaminated laboratory materials, and solutions.
1. Personal Protective Equipment (PPE): Before initiating any procedure involving this compound, it is imperative to wear appropriate PPE to minimize exposure. This includes:
2. Waste Segregation and Collection: Proper segregation of waste is crucial to ensure it is handled and treated correctly.
-
Solid Waste: All solid waste, including unused this compound powder, materials used for spill cleanup, and contaminated disposable labware (e.g., pipette tips, tubes), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1] The container must be made of a material compatible with the chemical.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[1]
-
Sharps: Any contaminated sharps, such as needles or syringes, must be placed in a designated, puncture-resistant, and leak-proof sharps container.[1]
3. Spill Management: In the event of a spill, immediate and appropriate action is required to contain the substance and protect personnel.
-
Minor Spills:
-
Major Spills:
4. Storage of Waste: Designated storage for hazardous waste is a key component of laboratory safety.
-
Store all waste containers in a secure, designated area away from incompatible materials, such as strong oxidizing agents.[1]
-
The storage area should be well-ventilated and equipped with secondary containment to prevent environmental release in case of a leak.[1]
5. Final Disposal: The final disposal of this compound waste must be conducted by qualified professionals in accordance with all applicable regulations.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1]
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
Experimental Protocols
While specific on-site chemical degradation protocols for this compound in a laboratory setting are not widely established, the primary degradation pathway under hydrolytic stress (acidic or basic conditions) involves the cleavage of the ester bond, forming cyproterone and acetic acid. However, it is strongly recommended that all waste be handled by professional disposal services rather than attempting chemical inactivation in the lab without validated procedures and safety measures.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Cyproterone Acetate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent compounds like Cyproterone Acetate. This synthetic steroidal antiandrogen and progestin is classified as a hazardous substance, with potential health risks that include suspected carcinogenicity and reproductive toxicity.[1][2] Adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are critical to mitigate exposure and ensure operational safety.
This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to empower laboratory personnel in the safe handling of this compound.
Hazard Profile and Personal Protective Equipment (PPE)
This compound is recognized as harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also toxic to aquatic life with long-lasting effects.[1][3] Given these hazards, a comprehensive PPE strategy is non-negotiable. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles or Face Shield | Tightly fitting, compliant with EN 166 or OSHA 29 CFR 1910.133 standards.[4][5] | Protects against splashes and airborne particles. |
| Hand Protection | Impervious Gloves | Nitrile rubber is recommended.[4] Gloves must be inspected before use.[4] | Prevents dermal absorption, a significant route of exposure. |
| Body Protection | Protective Clothing | Long-sleeved lab coat or overalls.[3][6] A PVC apron may also be used.[6] | Minimizes skin contact with the compound. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | An FFP3 type facial filter may be necessary if threshold limits are exceeded or dust is generated.[4][7] | Protects against inhalation of harmful dust particles. |
A logical relationship exists between the identified hazards of this compound and the recommended personal protective equipment.
Quantitative Data for Glove Selection
The selection of appropriate gloves is a critical decision in ensuring dermal protection. Breakthrough time is a key metric to consider.
| Glove Material | Thickness | Breakthrough Time | Protection Class (EN 374) | Contact Type |
| Nitrile Rubber | 0.11 mm | 480 min | Not specified | Full contact and spray contact |
| Not specified | Not specified | > 240 minutes | 5 or higher | Prolonged or frequently repeated contact |
| Not specified | Not specified | > 60 minutes | 3 or higher | Brief contact |
Data sourced from multiple safety data sheets.[4][6]
Operational Protocol for Safe Handling
A systematic workflow is essential for minimizing risk during the handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs).
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[6]
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling :
-
Post-Handling :
Disposal Plan for this compound and Contaminated Materials
The proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste : Unused this compound powder, contaminated spill materials, and disposable labware (e.g., pipette tips, tubes) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[3]
-
Liquid Waste : Solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.[3]
-
Sharps : Contaminated needles, syringes, or other sharps are to be placed in a designated, puncture-resistant, and leak-proof sharps container.[3]
Storage of Waste:
-
Waste containers should be stored in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[3][6]
-
The storage area must be well-ventilated and have secondary containment to mitigate leaks.[3]
Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[3]
-
All waste must be handled in accordance with local, state, and federal regulations.[6]
By implementing these comprehensive safety measures, researchers can confidently handle this compound while minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
